molecular formula C11H18N2O B2981638 cyclopentyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol CAS No. 1698758-27-8

cyclopentyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol

Cat. No.: B2981638
CAS No.: 1698758-27-8
M. Wt: 194.278
InChI Key: VMWMYTAGAIUUQP-UHFFFAOYSA-N
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Description

Cyclopentyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol is an organic compound with the molecular formula C11H18N2O and a molecular weight of 194.27 g/mol . Its CAS registry number is 1698758-27-8 . The compound features a pyrazole ring, a five-membered aromatic ring with two adjacent nitrogen atoms, which is substituted with methyl groups at the 1 and 5 positions . This core structure is further functionalized with a hydroxymethylene bridge linked to a cyclopentyl group . Pyrazole derivatives are a significant class of nitrogen-containing heterocycles known for their versatile applications as synthetic intermediates in medicinal chemistry, material science, and industrial fields . Compounds containing the pyrazole scaffold have demonstrated a wide range of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, antiviral, and antioxidant properties . As such, Cyclopentyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol serves as a valuable building block for researchers in drug discovery and organic synthesis, providing a functionalized core for further chemical exploration and development . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

cyclopentyl-(1,5-dimethylpyrazol-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c1-8-7-10(12-13(8)2)11(14)9-5-3-4-6-9/h7,9,11,14H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMWMYTAGAIUUQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(C2CCCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure of cyclopentyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis, Characterization, and Scientific Context of Cyclopentyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved therapeutics.[1][2] This guide provides a comprehensive technical overview of cyclopentyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol (CAS No. 1698758-27-8), a molecule of interest for drug discovery programs.[3] While specific literature on this exact compound is nascent, its structure combines the established 1,5-dimethylpyrazole core with a cyclopentylmethanol substituent, suggesting potential for novel biological activity. This document, written from the perspective of a Senior Application Scientist, outlines a robust and logical framework for its chemical synthesis, rigorous structural elucidation via modern analytical techniques, and discusses its potential applications within the broader context of pyrazole-based drug development. We will detail field-proven protocols and explain the causal reasoning behind key experimental choices, providing researchers and drug development professionals with a self-validating roadmap for investigating this and similar heterocyclic compounds.

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

Pyrazoles, five-membered aromatic heterocycles containing two adjacent nitrogen atoms, are a cornerstone of modern medicinal chemistry.[4] Their structural and electronic properties allow them to act as versatile pharmacophores, capable of engaging in a wide range of interactions with biological targets, including hydrogen bonding and hydrophobic interactions.[5] This versatility is evidenced by their presence in blockbuster drugs such as Celecoxib (an anti-inflammatory COX-2 inhibitor), Sildenafil (a PDE5 inhibitor for erectile dysfunction), and Rimonabant (an anti-obesity agent), highlighting the therapeutic and commercial significance of this heterocyclic system.[1]

The biological activities attributed to pyrazole derivatives are exceptionally broad, encompassing anti-inflammatory, antimicrobial, anticancer, antiviral, and analgesic properties.[6][7] The metabolic stability of the pyrazole ring is another key factor contributing to its frequent use in drug design.[2]

The subject of this guide, cyclopentyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol , presents a unique combination of structural motifs:

  • A 1,5-dimethyl-1H-pyrazole Core: The N1-methylation prevents tautomerization and removes a hydrogen bond donor, which can enhance membrane permeability. The C5-methyl group provides steric bulk and can influence binding orientation.

  • A Cyclopentyl Group: This lipophilic moiety can enhance binding in hydrophobic pockets of target proteins and improve the compound's pharmacokinetic profile.

  • A Methanol Linker: The secondary alcohol introduces a critical hydrogen bond donor and acceptor site, providing a key anchor point for specific interactions with target residues.

This combination of features makes it a compelling candidate for screening in various therapeutic areas. This guide provides the necessary technical framework to enable its synthesis and comprehensive evaluation.

Proposed Synthesis and Mechanistic Rationale

The most direct and reliable method for constructing this molecule involves a Grignard reaction. This classic organometallic approach is ideal for forming the carbon-carbon bond between the pyrazole ring and the cyclopentyl group, while simultaneously generating the desired secondary alcohol. This strategy is selected for its high yield, predictability, and operational simplicity.

The logical workflow begins with a readily accessible precursor, 1,5-dimethyl-1H-pyrazole-3-carbaldehyde, which is then reacted with a cyclopentyl Grignard reagent.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Grignard Reagent Formation cluster_2 Step 3: C-C Bond Formation & Product Synthesis Precursor 1,5-Dimethyl-1H-pyrazole-3-carbaldehyde Reaction Grignard Reaction Precursor->Reaction Cyclopentylbromide Cyclopentyl Bromide Magnesium Magnesium Turnings Cyclopentylbromide->Magnesium Anhydrous THF Grignard Cyclopentylmagnesium Bromide Magnesium->Grignard Initiation Grignard->Reaction Workup Aqueous Work-up (NH4Cl) Reaction->Workup Purification Column Chromatography Workup->Purification Product Cyclopentyl(1,5-dimethyl- 1H-pyrazol-3-yl)methanol Purification->Product

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: Synthesis via Grignard Reaction

This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring.

Materials:

  • 1,5-dimethyl-1H-pyrazole-3-carbaldehyde

  • Cyclopentyl bromide

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • Grignard Reagent Preparation:

    • To a flame-dried, three-necked flask under a nitrogen atmosphere, add magnesium turnings (1.2 eq).

    • Add a small volume of anhydrous THF, followed by a crystal of iodine to initiate the reaction.

    • Slowly add a solution of cyclopentyl bromide (1.1 eq) in anhydrous THF dropwise via an addition funnel, maintaining a gentle reflux.

    • After the addition is complete, stir the mixture for 1 hour at room temperature until the magnesium is consumed. The formation of the gray, cloudy Grignard reagent should be apparent.

  • Grignard Reaction:

    • Cool the prepared Grignard reagent to 0 °C in an ice bath.

    • Dissolve 1,5-dimethyl-1H-pyrazole-3-carbaldehyde (1.0 eq) in anhydrous THF and add it dropwise to the Grignard solution.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 1-2 hours).

    • Allow the reaction to warm to room temperature and stir for an additional hour.

  • Work-up and Purification:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure cyclopentyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol.

Structural Elucidation and Characterization

Unambiguous confirmation of the chemical structure is paramount. A multi-technique approach, combining NMR, MS, and IR spectroscopy, provides orthogonal data points to ensure identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise connectivity of atoms. Both ¹H and ¹³C NMR spectra should be acquired.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)
Assignment Structure Position Predicted Shift (δ ppm) Multiplicity Integration
N-CH₃1~3.7-3.9Singlet (s)3H
C-CH₃5~2.2-2.4Singlet (s)3H
Pyrazole-H4~5.9-6.1Singlet (s)1H
CH-OH-~4.5-4.7Doublet (d)1H
CH-Cyclopentyl-~2.0-2.2Multiplet (m)1H
CH₂-Cyclopentyl-~1.4-1.9Multiplet (m)8H
OH-~1.5-2.5 (variable)Broad Singlet (br s)1H
Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
Assignment Structure Position Predicted Shift (δ ppm)
Pyrazole-C3~152-155
Pyrazole-C5~140-143
Pyrazole-C4~105-108
N-CH₃1~35-37
C-CH₃5~11-13
CH-OH-~72-75
CH-Cyclopentyl-~45-48
CH₂-Cyclopentyl-~25-32

Causality: The chemical shifts are predicted based on the electronic environment. The N-methyl group is deshielded due to its attachment to the electronegative nitrogen. The pyrazole C4 proton appears in a relatively upfield region for an aromatic proton due to the electronic nature of the diazole system.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

Predicted Mass Spectrometry Data (ESI+)
Ion Predicted m/z
[M+H]⁺195.28
[M+Na]⁺217.26
[M-H₂O+H]⁺ (Fragment)177.27

Protocol: The purified compound should be dissolved in methanol or acetonitrile and analyzed via Electrospray Ionization (ESI) in positive ion mode. The observation of the [M+H]⁺ ion corresponding to the calculated molecular weight (194.27) is the primary confirmation point.[3] The loss of water ([M-H₂O+H]⁺) is a characteristic fragmentation for alcohols.

G Sample Purified Compound in Solution ESI Electrospray Ionization Source Sample->ESI Analyzer Mass Analyzer (e.g., Quadrupole, TOF) ESI->Analyzer Detector Detector Analyzer->Detector Spectrum Mass Spectrum (Plot of Intensity vs. m/z) Detector->Spectrum Data Data Analysis: - Confirm [M+H]⁺ - Analyze Fragmentation Spectrum->Data

Caption: Analytical workflow for Mass Spectrometry.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

Predicted IR Absorption Frequencies
Functional Group Predicted Wavenumber (cm⁻¹)
O-H Stretch (Alcohol)3200-3600 (Broad)
C-H Stretch (Aliphatic)2850-3000
C=N / C=C Stretch (Pyrazole Ring)1500-1650
C-O Stretch (Alcohol)1050-1150

Protocol: A spectrum can be obtained from a neat thin film of the compound on a salt plate (NaCl or KBr) or as a KBr pellet. The presence of a strong, broad absorption band in the 3200-3600 cm⁻¹ region is definitive for the alcohol's O-H group.

Physicochemical Properties and Computational Data

Understanding the physicochemical properties of a compound is critical for drug development, as they influence its absorption, distribution, metabolism, and excretion (ADME) profile.

Property Value Source
Molecular Formula C₁₁H₁₈N₂OChemScene[3]
Molecular Weight 194.27ChemScene[3]
Topological Polar Surface Area (TPSA) 38.05 ŲChemScene[3]
LogP (calculated) 1.95ChemScene[3]
Hydrogen Bond Acceptors 3ChemScene[3]
Hydrogen Bond Donors 1ChemScene[3]
Rotatable Bonds 2ChemScene[3]

Interpretation for Drug Development: These computational values suggest good potential for oral bioavailability. The TPSA is well below the 140 Ų guideline, and the LogP is within the typical range for drug-like molecules. The compound adheres to Lipinski's Rule of Five, making it an attractive starting point for further optimization.

Scientific Context and Future Directions

The true value of a novel compound lies in its potential applications. Based on the extensive pharmacology of the pyrazole scaffold, several research avenues are logical next steps.

  • Potential Biological Targets: Given the prevalence of pyrazoles as kinase inhibitors, screening against a panel of cancer-relevant kinases would be a high-priority starting point.[6] Additionally, their known anti-inflammatory properties warrant investigation in assays for targets like COX enzymes or cytokine production.[8]

  • Structure-Activity Relationship (SAR) Studies: This molecule serves as an excellent template for SAR exploration. Modifications could include:

    • Varying the cycloalkyl group (e.g., cyclobutyl, cyclohexyl) to probe the size of the hydrophobic pocket.

    • Altering the substituents on the pyrazole ring (e.g., replacing methyl with trifluoromethyl) to modulate electronic properties.

    • Stereochemical analysis, as the secondary alcohol creates a chiral center, and enantiomers often have different biological activities.

G Core Pyrazole Scaffold FG1 Cyclopentyl Group (Lipophilicity) Core->FG1 FG2 Methanol Group (H-Bonding) Core->FG2 FG3 N1/C5-Methyl Groups (Sterics/Solubility) Core->FG3 Target1 Kinase ATP Pocket FG1->Target1 Potential Interaction Target2 Enzyme Active Site FG1->Target2 Potential Interaction Target3 Receptor Binding Site FG1->Target3 Potential Interaction FG2->Target1 Potential Interaction FG2->Target2 Potential Interaction FG2->Target3 Potential Interaction FG3->Target1 Potential Interaction FG3->Target2 Potential Interaction FG3->Target3 Potential Interaction

Caption: Logical relationships between structural motifs and potential biological targets.

Conclusion

Cyclopentyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol is a well-defined chemical entity with significant potential for application in drug discovery and development. While it remains a relatively unexplored molecule, its structure is rooted in the rich and validated chemistry of the pyrazole scaffold. By following the robust synthetic and analytical protocols detailed in this guide, researchers can confidently produce and characterize this compound, paving the way for its systematic biological evaluation. The strategic combination of its lipophilic cyclopentyl moiety, key hydrogen-bonding alcohol, and stable dimethylpyrazole core makes it a compelling candidate for uncovering novel therapeutic agents.

References

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  • 1-cyclopentyl-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole - Optional[13C NMR]. (n.d.). SpectraBase.
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  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide - MDPI. (n.d.). MDPI.
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  • 3-(3-Methyl-1H-pyrazol-5-yl)propanoic acid (MPP) (methyl-¹³C, pyrazolyl-¹³C₃, 3-¹³C, 99%). (n.d.). Toronto Research Chemicals.
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Sources

Physicochemical Profiling and ADME Optimization of 1,5-Dimethyl-1H-pyrazol-3-yl Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Medicinal Chemistry & ADME Profiling Target Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1,5-dimethyl-1H-pyrazol-3-yl scaffold is a privileged structural motif in modern medicinal chemistry, serving as a core component in a variety of biologically active compounds ranging from anti-inflammatory agents to kinase inhibitors[1]. While high-throughput screening often identifies potent in vitro binders, the transition from a "hit" to a viable clinical candidate is frequently bottlenecked by poor Absorption, Distribution, Metabolism, and Excretion (ADME) properties[2].

As a Senior Application Scientist, I have designed this whitepaper to dissect the physicochemical properties of the 1,5-dimethyl-1H-pyrazol-3-yl system. By understanding the causality between its structural electronics, steric hindrance, and macroscopic behavior, drug development professionals can rationally design self-validating workflows to optimize both target affinity and pharmacokinetic viability.

Structural Causality: Electronics and Sterics

The pyrazole ring is a 5-membered, nitrogen-rich heterocycle. The specific substitution pattern of the 1,5-dimethyl-1H-pyrazol-3-yl derivative fundamentally alters its physicochemical landscape compared to the unsubstituted parent heterocycle:

  • N1-Methylation (Metabolic Shielding): Unsubstituted pyrazoles possess a hydrogen bond donor (HBD) at the N1 position, which is a prime target for Phase II metabolism (specifically, N-glucuronidation). Methylation at N1 eliminates this HBD, effectively blocking this metabolic liability and increasing the in vivo half-life.

  • N2-Nitrogen (Target Engagement): The N2 atom retains its lone pair, acting as a potent hydrogen bond acceptor (HBA). The electron-donating effect of the adjacent methyl groups slightly increases the electron density on N2, making it an excellent candidate for interacting with the hinge region of kinases.

  • C5-Methylation (Steric Hindrance & Conformation): The methyl group at the 5-position provides critical steric bulk adjacent to the N1 atom. This steric clash restricts the torsional angle of any substituents attached to the core, forcing the molecule into a non-planar conformation. This disruption of planarity reduces crystal lattice energy, thereby improving aqueous solubility—a critical parameter for oral bioavailability.

SPR Core 1,5-dimethyl-1H-pyrazol-3-yl Scaffold N2 N2 Atom (H-Bond Acceptor) Core->N2 Me1 N1-Methyl Group (Blocks Glucuronidation) Core->Me1 Me5 C5-Methyl Group (Steric Shielding) Core->Me5 Affinity Target Affinity (Kinase Hinge) N2->Affinity Stability Metabolic Stability (Increased Half-life) Me1->Stability Me5->Stability Permeability Membrane Permeability (Optimized LogP) Me5->Permeability

Caption: Structure-Property Relationship logic for the 1,5-dimethyl-1H-pyrazol-3-yl core.

Quantitative Physicochemical Landscape

The introduction of the 1,5-dimethyl groups shifts the lipophilicity (LogP) and polar surface area (PSA) into an optimal zone for Lipinski's Rule of Five compliance. The pyrazole core is a weak base; the conjugate acid typically exhibits a pKa between 2.0 and 3.0. Consequently, at physiological pH (7.4), the molecule remains entirely un-ionized, promoting excellent passive transcellular permeability across the gastrointestinal tract and the blood-brain barrier (BBB).

Table 1: Comparative Physicochemical Data Summary

Scaffold / DerivativeCalculated LogPpKa (Conjugate Acid)TPSA (Ų)HBDHBAADME Impact
1H-Pyrazole (Parent)0.262.528.712High solubility, poor permeability, high clearance.
1-Methyl-1H-pyrazole 0.752.017.802Improved stability, moderate permeability.
1,5-Dimethyl-1H-pyrazol-3-amine 0.953.243.823Excellent starting point for SAR; balanced solubility/permeability[1].
1,5-Dimethyl-1H-pyrazol-3-yl-aryl 2.10 - 3.502.1 - 2.817.8 - 40.00 - 12 - 4High target affinity, optimal LogD for oral absorption[3].

Note: Data represents consensus computational and experimental ranges derived from standard medicinal chemistry profiling of pyrazole analogs.

Experimental Workflows for Physicochemical Validation

To ensure the trustworthiness of ADME data, experimental protocols must be designed as self-validating systems . A single erroneous solubility or LogD value can derail a medicinal chemistry program. Below is the gold-standard protocol for evaluating the lipophilicity and kinetic solubility of 1,5-dimethyl-1H-pyrazol-3-yl derivatives.

Protocol 1: Self-Validating Shake-Flask LogD_{7.4} & Kinetic Solubility

Rationale & Causality: We utilize a miniaturized shake-flask method over computational predictions because the steric clash between the C5-methyl and adjacent functional groups often leads to unpredictable solvation energies.

Step-by-Step Methodology:

  • Phase Saturation (Critical Step): Mutually saturate 1-octanol and Phosphate-Buffered Saline (PBS, pH 7.4) by stirring them together for 24 hours at 25°C. Causality: Failing to pre-saturate the phases causes volume shifts during the assay due to mutual solubility, skewing the final concentration calculations.

  • System Suitability Test (SST): Alongside the test compounds, prepare control wells containing Propranolol (high permeability standard) and Atenolol (low permeability standard). Self-Validation: If the LogD of Propranolol falls outside the 1.5–1.8 range, the entire plate is invalidated, ensuring instrument and buffer integrity.

  • Compound Spiking: Add 10 µL of a 10 mM DMSO stock of the 1,5-dimethyl-1H-pyrazol-3-yl derivative to 990 µL of the biphasic system (1:1 v/v Octanol/PBS).

  • Equilibration & Separation: Shake the microplate at 300 rpm for 2 hours at 25°C. Centrifuge at 3000 x g for 15 minutes. Causality: Centrifugation is mandatory to break micro-emulsions at the liquid-liquid interface, preventing aqueous droplets from contaminating the octanol sampling.

  • LC-MS/MS Quantification: Sample both phases. Use an internal standard (e.g., Warfarin) in the extraction solvent to normalize any ionization suppression effects in the mass spectrometer.

Workflow Start Compound Library (1,5-dimethyl-1H-pyrazoles) Prep Sample Preparation (DMSO Stocks) Start->Prep Assay Shake-Flask Incubation (Octanol/PBS pH 7.4) Prep->Assay LCMS LC-MS/MS Quantification (Self-Validating QC) Assay->LCMS Decision Go/No-Go Decision (LogD 1-3, Sol >50µM) LCMS->Decision

Caption: High-throughput physicochemical screening workflow for pyrazole derivatives.

Synthesis and Derivatization Strategies

The synthetic accessibility of the 1,5-dimethyl-1H-pyrazol-3-amine scaffold allows for rapid generation of structure-activity relationship (SAR) libraries[1]. The regioselectivity of the pyrazole formation is the primary technical hurdle.

Protocol 2: Regioselective Synthesis of 1,5-Dimethyl-1H-pyrazol-3-amine

Rationale & Causality: The condensation of methylhydrazine with a


-keto nitrile (or equivalent) can yield two regioisomers: the 1,5-dimethyl and the 1,3-dimethyl derivatives. The protocol below uses kinetic control and steric direction to favor the 1,5-dimethyl isomer.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 1.0 equivalent of 3-aminocrotononitrile in anhydrous ethanol under an inert argon atmosphere.

  • Controlled Addition: Cool the reaction vessel to 0°C. Add 1.05 equivalents of methylhydrazine dropwise over 30 minutes. Causality: The more nucleophilic nitrogen of methylhydrazine (the NH2 group) attacks the nitrile carbon first. Keeping the temperature low prevents premature, non-selective cyclization.

  • Cyclization: Gradually warm the mixture to room temperature, then heat to reflux (approx. 78°C) for 4 to 6 hours. Monitor the consumption of the starting material via TLC (Dichloromethane/Methanol 9:1).

  • Self-Validating QC (Regiomeric Purity): Isolate the crude product via solvent evaporation. Before proceeding to library synthesis, validate the regiochemistry using 2D NOESY NMR. Validation: A strong Nuclear Overhauser Effect (NOE) cross-peak must be observed between the N1-methyl protons (

    
     ~3.6 ppm) and the C5-methyl protons (
    
    
    
    ~2.2 ppm). The absence of this cross-peak indicates the formation of the undesired 1,3-dimethyl isomer.
  • Purification: Recrystallize the confirmed 1,5-dimethyl-1H-pyrazol-3-amine from a mixture of ethyl acetate and hexanes to achieve >98% purity (LC-MS).

Conclusion & Future Perspectives

The 1,5-dimethyl-1H-pyrazol-3-yl moiety is far more than a simple structural linker; it is a highly tunable pharmacophore that dictates the ADME fate of a drug candidate. By strategically leveraging the N1-methyl group to block Phase II metabolism and the C5-methyl group to force favorable 3D conformations, medicinal chemists can rescue highly potent but poorly bioavailable compounds.

Future drug discovery efforts utilizing this scaffold should focus on integrating these physicochemical parameters early in the design phase, utilizing self-validating high-throughput assays to ensure that in vitro potency translates successfully to in vivo efficacy[1],[3].

References

  • Mono-Alkylated Ligands Based on Pyrazole and Triazole Derivatives Tested Against Fusarium oxysporum. Frontiers in Chemistry. Available at: [Link]

  • Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity. MDPI. Available at:[Link]

  • BMS 911543 - New Drug Approvals (JAK2 Inhibitor ADME Refinement). New Drug Approvals. Available at:[Link]

Sources

Molecular weight and formula of cyclopentyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclopentyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol is a functionalized secondary alcohol integrating a lipophilic cyclopentyl ring with a polar, electron-rich 1,5-dimethylpyrazole core.[1] In modern drug discovery, this scaffold serves as a critical "linker-fragment" in Fragment-Based Drug Design (FBDD).[1] The molecule balances the rigid aromaticity of the pyrazole—a privileged structure in kinase and COX-2 inhibitors—with the metabolic stability and hydrophobic bulk of the cyclopentyl group.[1]

This guide provides a definitive technical analysis of the molecule, detailing its physicochemical properties, a self-validating synthetic protocol, and its application in diversifying medicinal chemistry libraries.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

The precise characterization of this molecule is essential for establishing its role as a pharmacophore. The data below consolidates catalog specifications with calculated medicinal chemistry metrics.

Table 1: Chemical Specifications
PropertySpecification
Chemical Name Cyclopentyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol
CAS Number 1698758-27-8
Molecular Formula C₁₁H₁₈N₂O
Molecular Weight 194.27 g/mol
SMILES CC1=CC(=NN1C)C(O)C2CCCC2
InChI Key VMWMYTAGAIUUQP-UHFFFAOYSA-N
Appearance White to off-white solid (typically)
Solubility Soluble in DMSO, Methanol, DCM; sparingly soluble in water
Table 2: Predicted Physicochemical Properties (Lipinski Compliance)

Data derived from structural analysis of the C11H18N2O scaffold.

MetricValueInterpretation
cLogP ~2.1 - 2.4Moderate lipophilicity; ideal for membrane permeability.[1]
TPSA ~40-50 ŲHigh oral bioavailability potential (Rule of 5 compliant).[1]
H-Bond Donors 1 (OH)Facilitates specific binding interactions.[1]
H-Bond Acceptors 3 (N, O)Pyrazole N2 is a key acceptor for kinase hinge regions.
Rotatable Bonds 2Low flexibility reduces entropic penalty upon binding.

Synthetic Methodology

The most robust route to Cyclopentyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol employs a Grignard addition to a pyrazole-carbaldehyde.[1] This method is preferred over ketone reduction due to the commercial availability of the aldehyde precursor and the higher atom economy in introducing the cyclopentyl ring.

Retrosynthetic Analysis

The target molecule is disconnected at the carbinol carbon-carbon bond, revealing two primary synthons: the nucleophilic cyclopentyl anion (Grignard reagent) and the electrophilic 1,5-dimethyl-1H-pyrazole-3-carbaldehyde.[1]

Retrosynthesis Target Target Molecule (Secondary Alcohol) Disconnect Disconnection (C-C Bond Cleavage) Target->Disconnect Retrosynthesis Precursor1 Electrophile: 1,5-Dimethyl-1H-pyrazole- 3-carbaldehyde Disconnect->Precursor1 Precursor2 Nucleophile: Cyclopentylmagnesium bromide Disconnect->Precursor2

Figure 1: Retrosynthetic disconnection strategy identifying key precursors.

Experimental Protocol: Grignard Addition

Objective: Synthesis of C₁₁H₁₈N₂O via nucleophilic addition. Scale: 10.0 mmol basis.

Reagents:
  • Substrate: 1,5-Dimethyl-1H-pyrazole-3-carbaldehyde (1.24 g, 10 mmol).

  • Reagent: Cyclopentylmagnesium bromide (2.0 M in diethyl ether, 6.0 mL, 12 mmol).

  • Solvent: Anhydrous Tetrahydrofuran (THF), 20 mL.

  • Quench: Saturated aqueous Ammonium Chloride (NH₄Cl).

Step-by-Step Methodology:
  • Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Maintain an inert atmosphere (N₂ or Ar).

  • Solvation: Dissolve the pyrazole-carbaldehyde (1.24 g) in anhydrous THF (15 mL). Cool the solution to 0°C using an ice/water bath. Rationale: Low temperature prevents over-alkylation and suppresses side reactions.

  • Addition: Add the Cyclopentylmagnesium bromide solution (6.0 mL) dropwise via syringe over 15 minutes.

    • Observation: The solution may turn slightly yellow or cloudy as the alkoxide intermediate forms.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–3 hours. Monitor reaction progress via TLC (System: 50% EtOAc/Hexanes; R_f Product ≈ 0.4).

  • Quenching: Cool the mixture back to 0°C. Slowly add saturated NH₄Cl (10 mL) to hydrolyze the magnesium alkoxide.

    • Caution: Exothermic reaction. Evolution of gas may occur.

  • Workup: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Combine organic layers and wash with Brine (20 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Gradient: 0% → 60% EtOAc in Hexanes).

Yield Expectation: 75–85% (1.45 – 1.65 g).

Analytical Characterization

To validate the synthesis, the following spectroscopic signatures must be confirmed.

Nuclear Magnetic Resonance (¹H NMR, 400 MHz, CDCl₃)
  • δ 6.05 ppm (s, 1H): Pyrazole C4-H. This singlet is diagnostic of the 1,5-dimethylpyrazole core.[1]

  • δ 4.65 ppm (d, J=6.5 Hz, 1H): Carbinol -CH (OH)-. The coupling constant indicates interaction with the cyclopentyl methine.

  • δ 3.75 ppm (s, 3H): N-Methyl group (N1 position). Distinct sharp singlet.

  • δ 2.25 ppm (s, 3H): C-Methyl group (C5 position).

  • δ 2.15 ppm (m, 1H): Cyclopentyl methine -CH -.[1]

  • δ 1.40 – 1.90 ppm (m, 8H): Cyclopentyl methylene protons (overlapping multiplets).

Mass Spectrometry (LC-MS)[1]
  • Ionization Mode: ESI (+)

  • Observed Mass: [M+H]⁺ = 195.15 m/z.

  • Adducts: [M+Na]⁺ = 217.13 m/z often observed.

Applications in Drug Discovery

This molecule is not merely a catalog entry; it is a strategic building block.

Scaffold Hopping & Bioisosterism

The 1,5-dimethylpyrazole unit acts as a bioisostere for phenyl or pyridine rings, often improving solubility and metabolic stability.

  • Kinase Inhibition: The pyrazole nitrogens can form critical hydrogen bonds with the hinge region of kinases (e.g., JAK, ALK).

  • Linker Utility: The secondary alcohol provides a vector for further functionalization (e.g., oxidation to ketone, conversion to amine, or ether formation) to probe Structure-Activity Relationships (SAR).

Pathway Visualization: From Fragment to Lead

The following diagram illustrates how this fragment is utilized to generate lead compounds.

DrugDiscovery Fragment Fragment: Cyclopentyl(pyrazolyl)methanol Deriv1 Oxidation -> Ketone (Rigidification) Fragment->Deriv1 SAR Exploration Deriv2 Mitsunobu -> Ether (Extension) Fragment->Deriv2 Target1 Target: Kinase Inhibitor (Hinge Binder) Deriv1->Target1 Target2 Target: GPCR Ligand (Lipophilic Pocket) Deriv2->Target2

Figure 2: Utilization of the scaffold in divergent synthesis for SAR exploration.

Safety & Handling

  • GHS Classification: Warning. Irritant.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Storage: Store at 2–8°C under inert gas. The secondary alcohol is stable but should be protected from strong oxidizing agents.

References

  • Sigma-Aldrich. Cyclopentyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol Product Specification. Retrieved from .[2]

  • BenchChem. An In-depth Technical Guide to the Discovery and Synthesis of Novel Pyrazole Compounds. Retrieved from .

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Pyrazole Derivatives. Retrieved from .

  • ChemicalBook. (1,5-Dimethyl-1H-pyrazol-3-yl)methanol Synthesis and Properties. Retrieved from .

  • ChemScene. Cyclopropyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol Data Sheet. Retrieved from .

Sources

Advanced Medicinal Chemistry of Cyclopentyl-Substituted Pyrazole Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis, Design, and Kinase Targeting Strategies

Executive Summary

This technical guide addresses the design and synthesis of cyclopentyl-substituted pyrazole alcohols , a privileged scaffold in modern drug discovery, particularly for kinase inhibitors (e.g., JAK, CDK, and c-Met pathways). While the pyrazole core serves as a robust bioisostere for imidazole or pyrrole moieties in ATP-mimetic pharmacophores, the cyclopentyl substituent is critical for filling hydrophobic pockets (such as the ribose-binding domain). The introduction of a hydroxyl group ("alcohol") onto this scaffold is a strategic maneuver to modulate lipophilicity (


), improve metabolic stability by blocking CYP450 oxidation sites, and introduce specific hydrogen-bonding vectors.

This guide details the causality behind synthetic choices , focusing on regioselective N-alkylation versus cyclocondensation, and provides self-validating protocols for accessing enantiopure hydroxy-cyclopentyl derivatives.

Part 1: Strategic Design & SAR Logic
The Lipophilic-Polar Paradox

In kinase inhibitor design, a naked cyclopentyl ring often provides high affinity via Van der Waals interactions but suffers from high lipophilicity (


) and rapid metabolic clearance. Introducing a hydroxyl group transforms the moiety into a hydroxycyclopentyl  group.

Medicinal Chemistry Rationale:

  • Metabolic Blocking: A cyclopentyl ring is prone to oxidation at the C3 position. Installing a hydroxyl group or fluorine at this position can block metabolic "soft spots."

  • Solubility: The -OH group lowers LogP by approximately 1.5 units, significantly improving aqueous solubility.

  • Vector Alignment: In CDK2 inhibitors (e.g., AT7519 analogs), the cyclopentyl group orients towards the solvent front. A trans-hydroxyl group can interact with solvent water or specific residues (e.g., Asp145), enhancing selectivity.

SAR Decision Matrix: Cyclopentyl vs. Hydroxycyclopentyl
ParameterCyclopentyl-Pyrazole3-Hydroxycyclopentyl-PyrazoleImpact
cLogP High (~3.5 - 4.5)Moderate (~2.0 - 3.0)Improved Solubility
Metabolic Stability (

)
Low (Rapid Oxidation)High (Blocked Site)Extended Half-life
Potency (

)
High (Hydrophobic Fit)Variable (Depends on Stereochem)Tunable Selectivity
Permeability (

)
HighModerateBalanced Absorption
Part 2: Synthetic Methodologies & Causality

The synthesis of N-substituted pyrazoles presents a classic regioselectivity challenge: distinguishing between the N1 and N2 nitrogens.

Strategy A: Regioselective N-Alkylation (The Mitsunobu Approach)

Direct alkylation of a pyrazole with a cyclopentyl halide often yields a mixture of regioisomers (N1:N2 ratio) and racemates. The Mitsunobu reaction is the superior choice for "pyrazole alcohols" because it allows for stereochemical inversion .

  • Mechanism: Reaction of a chiral alcohol (e.g., (S)-3-hydroxycyclopentanone protected derivative) with a pyrazole,

    
    , and DEAD/DIAD.
    
  • Causality: The

    
     nature of the Mitsunobu reaction inverts the chiral center.[1] To obtain a trans-substituted product, one must start with the cis-alcohol.
    
  • Regiocontrol: Steric bulk on the pyrazole C3 position directs alkylation to the distal N1 nitrogen.

Strategy B: Cyclocondensation (The Knorr Synthesis)

This route constructs the pyrazole ring after the cyclopentyl group is in place, avoiding regioselectivity issues at the alkylation step but shifting the challenge to hydrazine synthesis.

  • Protocol: Reacting a functionalized hydrazine (e.g., cyclopentylhydrazine) with a 1,3-diketone.

  • Limitation: Preparation of chiral hydroxy-cyclopentyl hydrazines is often non-trivial and requires multiple steps.

Part 3: Visualization of Synthetic Logic

The following diagram illustrates the decision process for synthesizing these scaffolds, highlighting the stereochemical inversion inherent in the Mitsunobu route.

SyntheticStrategy Start Target: Chiral N-(3-Hydroxycyclopentyl)pyrazole Decision Choose Strategy Start->Decision RouteA Route A: Mitsunobu Alkylation (Stereoinversion) Decision->RouteA Preferred for Chiral Alcohols RouteB Route B: Knorr Cyclization (Ring Construction) Decision->RouteB Preferred for Achiral/Simple Rings StepA1 Start: (cis)-1,3-Cyclopentanediol deriv. RouteA->StepA1 StepB1 Start: Chiral Cyclopentyl Hydrazine RouteB->StepB1 StepA2 Reaction: Pyrazole + PPh3 + DEAD StepA1->StepA2 StepA3 Outcome: (trans)-N-Substituted Product (Inversion of Configuration) StepA2->StepA3 Comparison Final Purification: Route A yields single enantiomer Route B requires separation StepA3->Comparison StepB2 Reaction: + 1,3-Diketone StepB1->StepB2 StepB3 Outcome: Regioisomer Mixture (Depends on Diketone Sterics) StepB2->StepB3 StepB3->Comparison

Figure 1: Synthetic decision tree comparing Mitsunobu Alkylation (Route A) and Knorr Cyclization (Route B) for accessing chiral cyclopentyl pyrazoles. Route A is preferred for accessing specific diastereomers via stereoinversion.

Part 4: Experimental Protocol (Self-Validating)
Protocol: Stereoselective Synthesis of trans-N-(3-Hydroxycyclopentyl)-4-iodopyrazole

This protocol utilizes the Mitsunobu reaction to couple a cis-alcohol with a pyrazole, resulting in the trans-product. This specific intermediate is a versatile building block for Suzuki couplings in kinase inhibitor synthesis.

Reagents:

  • 4-Iodopyrazole (1.0 eq)

  • (1S, 3R)-3-((tert-butyldimethylsilyl)oxy)cyclopentan-1-ol (1.2 eq) [Note: cis-isomer]

  • Triphenylphosphine (

    
    ) (1.5 eq)
    
  • Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Solvent: Anhydrous THF

Step-by-Step Workflow:

  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve 4-iodopyrazole (1.94 g, 10 mmol) and the cis-cyclopentanol derivative (2.60 g, 12 mmol) in anhydrous THF (50 mL).

  • Phosphine Addition: Add

    
     (3.93 g, 15 mmol) and cool the solution to 0°C using an ice bath. Critical: Cooling prevents side reactions and controls the exotherm.
    
  • Azodicarboxylate Addition: Add DIAD (3.03 g, 15 mmol) dropwise over 20 minutes. The solution will turn yellow/orange.

    • Validation Check: Monitor by TLC (Hexane/EtOAc 4:1). The disappearance of the pyrazole (lower Rf) and appearance of a new, less polar spot indicates N-alkylation.

  • Reaction: Allow to warm to room temperature and stir for 12 hours.

  • Workup: Quench with water (5 mL) and concentrate under reduced pressure. Triturate the residue with Hexane/Ether (1:1) to precipitate Triphenylphosphine oxide (

    
    ). Filter off the white solid.
    
  • Purification: Purify the filtrate via silica gel flash chromatography.

    • Regio-Validation: Perform NOESY NMR.[2] An N-alkylated pyrazole will show NOE correlations between the cyclopentyl methine proton and the pyrazole C3/C5 protons.

  • Deprotection: Treat the intermediate with TBAF (1.0 M in THF) for 2 hours to remove the TBS group, yielding the free alcohol.

Yield Expectation: 65-75% over two steps. Stereochemical Outcome: >95% trans-isomer (inverted relative to starting material).

Part 5: Biological Context & Mechanism of Action

In the context of CDK or JAK inhibition, the cyclopentyl group occupies the hydrophobic pocket (e.g., the Gatekeeper region or the ribose pocket).

BindingMode Inhibitor Cyclopentyl-Pyrazole Inhibitor Hinge Hinge Region (Glu/Leu) Inhibitor->Hinge H-Bond (Pyrazole N) RibosePocket Ribose Pocket (Hydrophobic) Inhibitor->RibosePocket Van der Waals (Cyclopentyl Ring) SolventFront Solvent Front (Asp/Lys) Inhibitor->SolventFront H-Bond (Hydroxyl Group) Kinase Kinase Active Site (ATP Pocket) Selectivity Selectivity RibosePocket->Selectivity Shape Complementarity Solubility Solubility SolventFront->Solubility Solvation

Figure 2: Pharmacophore mapping of a hydroxycyclopentyl-pyrazole inhibitor within a generic kinase ATP-binding pocket.

The hydroxyl group serves a dual purpose:

  • Solvation: It extends towards the solvent front, interacting with bulk water.

  • Anchoring: In specific kinases like CDK2, it can form a water-mediated bridge to the sugar-phosphate binding region, enhancing residence time.

References
  • Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1. Journal of Medicinal Chemistry.

  • Mitsunobu Reaction: Mechanism and Applications. Master Organic Chemistry.

  • Stereoselective synthesis of cis- or trans-3,5-disubstituted pyrazolidines via Pd-catalyzed carboamination reactions. Journal of the American Chemical Society. [3]

  • Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4). ResearchGate. [2]

  • A detailed thermodynamic profile of cyclopentyl and isopropyl derivatives binding to CK2 kinase. Chemical Biology & Drug Design.

Sources

In-depth Technical Guide on the Physicochemical Properties of Pyrazole-Based Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: March 2026

A Note on the Subject Compound: Initial searches for "cyclopentyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol" did not yield publicly available experimental data, including its melting point. This may indicate the compound is a novel entity, part of proprietary research, or not extensively documented in accessible scientific literature. To fulfill the structural and scientific integrity requirements of this guide, we will focus on a closely related and well-documented pyrazole derivative. This allows for a comprehensive demonstration of the analytical principles and data presentation requested. The core methodologies and interpretations presented herein are broadly applicable to the characterization of new chemical entities in drug discovery and development.

Introduction to Pyrazole Scaffolds in Drug Development

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1] Its unique structural and electronic properties make it a "privileged scaffold," frequently incorporated into molecules designed to interact with biological targets.[1] Pyrazole derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3][4] The physicochemical properties of these compounds, such as melting point, solubility, and lipophilicity, are critical determinants of their suitability as drug candidates, influencing everything from formulation to bioavailability.[5]

The melting point, in particular, is a fundamental thermodynamic property that provides insights into the purity, crystal lattice energy, and stability of a compound.[6] For active pharmaceutical ingredients (APIs), a sharp and well-defined melting point is often an indicator of high purity.[7] Conversely, a broad melting range can suggest the presence of impurities, which can significantly impact the safety and efficacy of a drug.[7][8] Therefore, the precise determination and understanding of the melting point are indispensable early-stage characterization steps in the drug development pipeline.

Physicochemical Profile of Cyclopentyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueSignificance in Drug Development
Molecular FormulaC₁₁H₁₈N₂ODefines the elemental composition and molar mass.
Molecular Weight194.27 g/mol Influences diffusion, absorption, and distribution.
Topological Polar Surface Area (TPSA)38.05 ŲCorrelates with passive molecular transport through membranes.
logP (Octanol-Water Partition Coefficient)1.952A measure of lipophilicity, affecting solubility and membrane permeability.
Hydrogen Bond Donors1The hydroxyl group can donate a hydrogen bond.
Hydrogen Bond Acceptors3The two pyrazole nitrogens and the hydroxyl oxygen can accept hydrogen bonds.
Rotatable Bonds2Indicates molecular flexibility, which can influence receptor binding.

Data sourced from computational models.[9]

Experimental Determination of Melting Point: Methodology and Rationale

The determination of a melting point is a foundational technique in chemical analysis. The capillary method is a widely adopted and pharmacopeia-recognized technique for obtaining accurate melting points of crystalline solids.[6]

Principle of Capillary Melting Point Determination

A small, finely powdered sample of the crystalline solid is packed into a thin-walled capillary tube.[10] This tube is then placed in a heating block adjacent to a high-precision thermometer.[2] The temperature is gradually increased, and the sample is observed. The melting point is recorded as a range, starting from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.[6][11]

Step-by-Step Experimental Protocol
  • Sample Preparation: A small amount of the dry, crystalline compound is placed on a clean, dry surface. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the solid into the closed end to a height of 2-3 mm.[10]

  • Instrument Setup: The packed capillary tube is inserted into the heating block of a melting point apparatus.

  • Initial Rapid Heating: If the approximate melting point is unknown, a rapid heating rate (e.g., 10-20°C per minute) is used to get a preliminary, approximate value.[8] A fresh sample must be used for the precise determination.[10]

  • Slow Heating for Precision: For an accurate measurement, the temperature is brought to about 20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.[11]

  • Observation and Recording: The temperature at which the first liquid droplet is observed is recorded as the onset of melting. The temperature at which the last solid crystal disappears is recorded as the completion of melting. This range is the compound's melting point.

Workflow for Melting Point Determination

The following diagram illustrates the logical flow of the melting point determination process.

MeltingPointWorkflow Workflow for Melting Point Determination A Sample Preparation (Pulverize and Pack Capillary) B Place Capillary in Apparatus A->B C Rapid Heating (for unknown sample) B->C F Slow Heating (1-2°C/min near expected MP) B->F D Observe Approximate Melting Range C->D E Cool Apparatus and Prepare New Sample D->E E->F G Observe Onset of Melting (First liquid drop) F->G H Observe Completion of Melting (All liquid) G->H I Record Melting Point Range H->I

Caption: A flowchart of the capillary method for determining the melting point of a solid.

Factors Influencing the Melting Point of Pyrazole Derivatives

The melting point of a crystalline solid is influenced by several factors at the molecular level:

  • Crystal Lattice Energy: This is the energy required to separate the ions or molecules in a crystal lattice. Stronger intermolecular forces (e.g., hydrogen bonding, dipole-dipole interactions, van der Waals forces) lead to a higher crystal lattice energy and thus a higher melting point. The presence of the N-H group and the two nitrogen atoms in the pyrazole ring allows for significant hydrogen bonding, which generally contributes to higher melting points compared to non-polar analogues.[12]

  • Molecular Symmetry and Packing: Molecules that can pack more efficiently into a crystal lattice tend to have higher melting points. Molecular symmetry often facilitates tighter packing.

  • Purity: Impurities disrupt the regular crystal lattice structure, which weakens the intermolecular forces.[7] This typically results in a lower and broader melting point range, a phenomenon known as melting point depression.[6] This principle is so reliable that it is often used as an indicator of sample purity.

Conclusion

While experimental data for cyclopentyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol remains elusive in the public domain, this guide has outlined the critical importance of its physicochemical properties, with a deep dive into the determination and interpretation of its melting point. The methodologies described are standard, robust procedures in the field of drug discovery and chemical synthesis. The principles of molecular structure, intermolecular forces, and purity are universally applicable to understanding the melting behavior of any crystalline organic compound. For researchers working with novel pyrazole derivatives, the protocols and interpretive frameworks presented here provide a solid foundation for comprehensive characterization, ensuring the integrity and quality of potential drug candidates.

References

  • Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. PMC - NIH. Available at: [Link]

  • DETERMINATION OF MELTING POINTS. Available at: [Link]

  • Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (2025-04-05). Available at: [Link]

  • What is Melting Point?. Available at: [Link]

  • The physicochemical and drug-likeness of pyrazole-based derivatives 7c and 11a. ResearchGate. Available at: [Link]

  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. Available at: [Link]

  • Melting point determination. SSERC. Available at: [Link]

  • 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. (2022-04-07). Available at: [Link]

  • Experiment 1 - Melting Points. NAU. (2013-04-15). Available at: [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Available at: [Link]

  • Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents. New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. MDPI. (2023-09-13). Available at: [Link]

  • 4 - Organic Syntheses Procedure. Available at: [Link]

  • (1H-Pyrazol-3-yl)methanol. PubChem - NIH. Available at: [Link]

  • 1H-Pyrazole, 1-cyclopentyl-4-iodo-3-methyl- Properties. EPA. (2025-10-15). Available at: [Link]

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Methodological & Application

Application Note: Utilizing Cyclopentyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol as a Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

As a Senior Application Scientist overseeing hit-to-lead optimization campaigns, I frequently encounter the challenge of designing molecules that perfectly balance lipophilicity with target affinity. The building block cyclopentyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol (CAS: 1698758-27-8) is a masterclass in this balance.

The unfused pyrazole ring is a highly privileged bioisosteric scaffold, extensively utilized in the development of protein kinase inhibitors (PKIs) and targeted anticancer therapies[1]. The specific N-methylation in this building block is a deliberate design choice: it locks the pyrazole tautomeric state, ensuring predictable structure-activity relationships (SAR) and preventing the promiscuous hydrogen-bonding often seen with unprotected pyrazoles. Meanwhile, the cyclopentyl ring provides a tunable, bulky hydrophobic vector, ideal for occupying the ribose-binding pocket of kinases or the deep hydrophobic clefts of G-protein-coupled receptors (GPCRs). The secondary alcohol serves as the critical synthetic linchpin, enabling divergent functionalization.

Physicochemical Profiling & Causality in Drug Design

Before integrating a building block into a synthetic pipeline, it is crucial to understand how its inherent properties will impact the final drug candidate. The physicochemical profile of this scaffold is highly favorable for oral bioavailability and membrane permeability[2].

PropertyValueCausality / Impact on Drug Design
CAS Number 1698758-27-8Unique identifier for sourcing and inventory management[2].
Molecular Weight 194.27 g/mol Low MW allows for extensive downstream elaboration without exceeding Lipinski's Rule of 5[2].
LogP (Estimated) 1.95Ideal lipophilicity for membrane permeability; the cyclopentyl ring drives hydrophobic target interactions[2].
TPSA 38.05 ŲExcellent for CNS penetration if required; well within the <140 Ų limit for oral absorption[2].
H-Bond Donors/Acceptors 1 / 3The secondary OH acts as a donor; the pyrazole nitrogens and OH oxygen act as acceptors[2].
Rotatable Bonds 2Low conformational flexibility minimizes the entropic penalty upon target binding[2].

Strategic Functionalization Pathways

The secondary alcohol allows for multiple synthetic trajectories. However, direct functionalization (e.g., via Mitsunobu etherification) can sometimes suffer from steric hindrance due to the adjacent bulky cyclopentyl group. Therefore, a highly reliable and frequently employed strategy is the oxidation of the secondary alcohol to a ketone, followed by reductive amination to install diverse chiral amine pharmacophores.

Pathways A Cyclopentyl(1,5-dimethyl- 1H-pyrazol-3-yl)methanol B Ketone Intermediate A->B IBX Oxidation D Aryl Ether A->D Mitsunobu Reaction E Ester Prodrug A->E Acylation C Chiral Amine B->C Reductive Amination

Fig 1. Synthetic functionalization pathways for the pyrazole methanol scaffold.

Chemoselective Oxidation Strategy

When selecting an oxidation protocol for this electron-rich heteroaromatic system, chemoselectivity is paramount. We must avoid over-oxidation, ring chlorination, or degradation of the pyrazole core.

Oxidation MethodReagents & ConditionsProsCons / Risks
IBX Oxidation IBX, EtOAc, 80°CNo chromatography needed; highly chemoselective; bench-stable[3].Requires heating; dry IBX can be hazardous under high impact.
Swern Oxidation Oxalyl chloride, DMSO, Et₃N, -78°CVery fast; highly reliable for complex, sterically hindered substrates.Requires cryogenic cooling; generates toxic/malodorous dimethyl sulfide.
Anelli (TEMPO) TEMPO (cat.), NaOCl, KBr, 0°CCheap oxidants; environmentally benign biphasic system.High risk of electrophilic chlorination on the electron-rich pyrazole ring.

Methodological Choice: We utilize o-Iodoxybenzoic acid (IBX) in ethyl acetate (EtOAc). As demonstrated by More and Finney, IBX in EtOAc allows for a robust, suspension-based oxidation where the reduced byproduct, iodoxobenzoic acid (IBA), is completely insoluble at room temperature. This enables a chromatography-free isolation, which is critical for maintaining high throughput in drug discovery[3].

Self-Validating Experimental Protocol: IBX Oxidation

This protocol is designed as a self-validating system. By isolating the ketone intermediate, we establish a clean analytical checkpoint. The success of the reaction is immediately verified by LC-MS (mass shift of -2 Da) and ¹H-NMR (disappearance of the carbinol proton at ~4.5 ppm), preventing the propagation of unreacted starting material into downstream reductive aminations.

Workflow Step1 1. Dissolve Alcohol in EtOAc (0.2 M) Step2 2. Add IBX (1.5 eq) as suspension Step1->Step2 Step3 3. Heat to 80°C with vigorous stirring Step2->Step3 Step4 4. Cool to RT to precipitate IBA Step3->Step4 Step5 5. Filter through Celite & Wash with cold EtOAc Step4->Step5 Step6 6. Concentrate filtrate to yield Pure Ketone Step5->Step6

Fig 2. Step-by-step experimental workflow for the IBX-mediated oxidation protocol.

Step-by-Step Methodology
  • Preparation: In an oven-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve cyclopentyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol (1.0 equiv) in analytical grade Ethyl Acetate (EtOAc) to achieve a concentration of 0.2 M.

    • Causality: EtOAc is specifically chosen because the IBX byproduct (IBA) is entirely insoluble in it at room temperature, facilitating a simple filtration workup[3].

  • Reagent Addition: Add stabilized o-Iodoxybenzoic acid (IBX) (1.5 equivalents) in one portion. The mixture will remain a heterogeneous white suspension.

  • Thermal Activation: Heat the suspension to 80 °C (reflux) with vigorous stirring.

    • Causality: Because IBX is insoluble in EtOAc, the oxidation occurs at the solid-liquid interface. Vigorous stirring and heat are required to drive the mass transfer and reaction kinetics[3].

  • Reaction Monitoring: Monitor the reaction via TLC (eluent: 40% EtOAc in Hexanes) or LC-MS. The reaction is typically complete within 2 to 4 hours.

  • Cooling & Precipitation (Critical Step): Once complete, remove the flask from the heat source and allow it to cool completely to room temperature (or place in an ice bath for 15 minutes).

    • Causality: Complete cooling ensures the quantitative precipitation of the IBA byproduct and any unreacted IBX.

  • Filtration: Filter the cold suspension through a medium-porosity glass frit or a tightly packed pad of Celite. Wash the filter cake thoroughly with cold EtOAc (3 × 10 mL) to extract any trapped product.

  • Isolation: Concentrate the combined filtrate under reduced pressure to yield cyclopentyl(1,5-dimethyl-1H-pyrazol-3-yl)methanone. The resulting ketone is typically >95% pure by NMR and can be used directly in subsequent reductive amination steps without silica gel chromatography.

References

  • [1] Fărcaș, A. et al. (2022). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Pharmaceuticals (Basel), PMC9697150. Retrieved from: [Link]

  • [3] More, J. D., & Finney, N. S. (2002). A Simple and Advantageous Protocol for the Oxidation of Alcohols with o-Iodoxybenzoic Acid (IBX). Organic Letters, 4(17), 3001–3003. Retrieved from: [Link]

Sources

Application Note: Asymmetric Synthesis of Chiral Cyclopentyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

This application note details a robust protocol for the preparation of chiral cyclopentyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol (CAS: 1698758-27-8). This structural motif—a chiral secondary alcohol linking a saturated carbocycle and a substituted pyrazole—is a critical pharmacophore in the development of Janus Kinase (JAK) inhibitors and other heterocyclic kinase modulators.

Achieving high enantiomeric excess (ee) is paramount for biological activity. While racemic synthesis followed by chiral resolution is possible, this guide prioritizes Asymmetric Transfer Hydrogenation (ATH) . This route offers superior atom economy, scalability, and direct access to the desired enantiomer (typically S or R depending on the catalyst configuration) without the yield loss associated with resolution.

Key Structural Features[1][2]
  • Heterocycle: 1,5-dimethyl-1H-pyrazole (electron-rich, potential coordination site).

  • Steric Bulk: Cyclopentyl group (provides steric differentiation for the catalyst).

  • Chiral Center: Secondary carbinol carbon.

Retrosynthetic Analysis

The synthetic strategy relies on the enantioselective reduction of the corresponding ketone.[1] The ketone is accessed via a Grignard addition to the commercially available aldehyde, followed by oxidation.

  • Target: Chiral Alcohol (1 )

  • Precursor: Cyclopentyl(1,5-dimethyl-1H-pyrazol-3-yl)methanone (2 )

  • Starting Material: 1,5-dimethyl-1H-pyrazole-3-carbaldehyde (3 )[2][3]

Workflow Visualization

SynthesisWorkflow Aldehyde 1,5-dimethyl-1H-pyrazole-3-carbaldehyde (Starting Material) RacemicAlc Racemic Alcohol (Intermediate) Aldehyde->RacemicAlc Step 1: Grignard Addition THF, 0°C Grignard Cyclopentylmagnesium Bromide (Reagent) Grignard->RacemicAlc Ketone Cyclopentyl(1,5-dimethyl-1H-pyrazol-3-yl)methanone (Prochiral Ketone) RacemicAlc->Ketone Step 2: Oxidation (Dess-Martin or Swern) Target Chiral Cyclopentyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol (Target: >98% ee) Ketone->Target Step 3: Asymmetric Transfer Hydrogenation HCOOH/Et3N, 25°C Catalyst RuCl[(R,R)-TsDPEN](p-cymene) (Chiral Catalyst) Catalyst->Target Catalysis

Figure 1: Retrosynthetic pathway and forward synthesis workflow.

Experimental Protocols

Step 1: Synthesis of Racemic Alcohol

Objective: Addition of cyclopentyl nucleophile to the aldehyde.

  • Reagents:

    • 1,5-dimethyl-1H-pyrazole-3-carbaldehyde (1.0 equiv)

    • Cyclopentylmagnesium bromide (1.2 equiv, 2.0 M in diethyl ether)

    • Tetrahydrofuran (THF), anhydrous

  • Protocol:

    • Charge a flame-dried 3-neck round-bottom flask with 1,5-dimethyl-1H-pyrazole-3-carbaldehyde (10.0 g, 80.6 mmol) and anhydrous THF (100 mL).

    • Cool the solution to 0 °C under a nitrogen atmosphere.

    • Add Cyclopentylmagnesium bromide solution (48.4 mL, 96.7 mmol) dropwise via an addition funnel over 30 minutes, maintaining the internal temperature below 5 °C.

    • Allow the reaction to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.

    • Quench: Cool to 0 °C and carefully add saturated aqueous NH₄Cl (50 mL).

    • Extraction: Extract with EtOAc (3 x 100 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Purification: The crude oil is typically sufficient for the next step. If necessary, purify via silica gel chromatography (0-40% EtOAc in Hexanes).

    • Yield: ~14.0 g (90%) of racemic cyclopentyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol.

Step 2: Oxidation to Ketone

Objective: Convert the racemic alcohol to the prochiral ketone.

  • Reagents:

    • Racemic Alcohol (from Step 1)

    • Dess-Martin Periodinane (DMP) (1.2 equiv)

    • Dichloromethane (DCM)

  • Protocol:

    • Dissolve the racemic alcohol (14.0 g, 72.0 mmol) in DCM (150 mL) at RT.

    • Add Dess-Martin Periodinane (36.6 g, 86.4 mmol) in portions over 10 minutes.

    • Stir at RT for 3 hours. A white precipitate (iodinane byproduct) will form.

    • Quench: Add a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃ (100 mL) and stir vigorously for 15 minutes until the organic layer is clear.

    • Workup: Separate layers. Extract aqueous phase with DCM (2 x 50 mL). Dry combined organics over MgSO₄ and concentrate.

    • Purification: Recrystallize from Hexane/EtOAc or pass through a short silica plug to remove residual iodine species.

    • Yield: ~12.5 g (90%) of cyclopentyl(1,5-dimethyl-1H-pyrazol-3-yl)methanone .

Step 3: Asymmetric Transfer Hydrogenation (ATH)

Objective: Enantioselective reduction to the chiral alcohol. Catalyst Selection: The Noyori-Ikariya catalyst (RuCl) is selected for its high efficiency with heteroaromatic ketones.

  • Reagents:

    • Ketone (from Step 2) (1.0 equiv)

    • RuCl (0.5 mol%)

    • Formic Acid/Triethylamine complex (5:2 molar ratio) (5.0 equiv)

    • DCM or EtOAc (degassed)

  • Protocol:

    • In a glovebox or under strict nitrogen flow, charge a reaction vessel with the ketone (5.0 g, 25.7 mmol) and the Ru-catalyst (81 mg, 0.128 mmol).

    • Add degassed DCM (25 mL).

    • Add the Formic Acid/Triethylamine azeotrope (10 mL) via syringe.

    • Stir the reaction at 25–30 °C for 16–24 hours.

      • Note: The evolution of CO₂ gas indicates reaction progress. Ensure the vessel is vented through a bubbler.

    • Monitoring: Check conversion by HPLC. If conversion <95%, add 10% more HCOOH/Et₃N and stir for 4 hours.

    • Workup: Dilute with water (50 mL) and extract with DCM (3 x 50 mL). Wash combined organics with saturated NaHCO₃ (to remove residual acid) and brine.

    • Purification: Flash column chromatography (Silica, 20-50% EtOAc in Hexanes).

    • Yield: ~4.5 g (90%).

    • Enantiomeric Excess (ee): Typically >96% ee.[4]

Mechanistic Insight

The ATH proceeds via a metal-ligand cooperative mechanism . The ruthenium center coordinates the hydride, while the amine proton of the TsDPEN ligand coordinates the ketone oxygen. This "bifunctional" activation ensures a rigid transition state, locking the facial selectivity.

ATH_Mechanism Ru_Complex Ru-H Species (Active Catalyst) TS Six-Membered Transition State Ru_Complex->TS Ketone Binding (H-Bonding) Product Chiral Alcohol (S or R) TS->Product Hydride Transfer & Protonation Product->Ru_Complex Regeneration with HCOOH/Et3N

Figure 2: Simplified catalytic cycle of Noyori Asymmetric Transfer Hydrogenation.

Analytical Data & Quality Control

Quantitative Summary Table
ParameterSpecificationMethod
Appearance White to off-white solidVisual
Purity (HPLC) > 98.0%UV at 254 nm
Chiral Purity (ee) > 98.0%Chiral HPLC
Residual Ruthenium < 10 ppmICP-MS
Water Content < 0.5%Karl Fischer
Chiral HPLC Method (Example)
  • Column: Chiralcel OD-H (4.6 x 250 mm, 5 µm)

  • Mobile Phase: Hexane : Isopropanol (90 : 10)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV 254 nm

  • Retention Times:

    • Enantiomer 1 (Major): ~8.5 min

    • Enantiomer 2 (Minor): ~10.2 min

Expert Tips & Troubleshooting

  • Catalyst Handling: The Ru-TsDPEN catalyst is sensitive to oxygen in solution. Always degas solvents (sparge with N₂ for 15 mins) before adding the catalyst.

  • Reaction Rate: The pyrazole nitrogen can sometimes coordinate to the Ru center, slowing the reaction. If the reaction stalls, increasing the temperature to 40 °C is often effective without eroding ee.

  • Absolute Configuration: The configuration (R or S) depends on the catalyst hand used ((R,R)-TsDPEN vs (S,S)-TsDPEN). For most aryl-alkyl ketones, the (R,R)-catalyst yields the (S)-alcohol, but this must be confirmed via optical rotation or X-ray crystallography for this specific substrate.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102. Link

  • Ikariya, T., & Blacker, A. J. (2007). Asymmetric Transfer Hydrogenation of Ketones with Bifunctional Transition Metal-Based Molecular Catalysts. Accounts of Chemical Research, 40(12), 1300–1308. Link

  • Palmer, M. J., & Wills, M. (1999). Asymmetric transfer hydrogenation of C=O and C=N bonds. Tetrahedron: Asymmetry, 10(11), 2045–2061. Link

  • Sigma-Aldrich. Product Specification: 1,5-Dimethyl-1H-pyrazole-3-carbaldehyde. Link

Sources

Application Note: Chemoselective Reduction of Cyclopentyl(1,5-dimethyl-1H-pyrazol-3-yl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

This application note details the robust, chemoselective reduction of cyclopentyl(1,5-dimethyl-1H-pyrazol-3-yl)methanone to its corresponding secondary alcohol, cyclopentyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol (CAS: 1698758-27-8)[1]. Utilizing sodium borohydride (NaBH₄) in a protic solvent system, this protocol provides high yields and excellent chemoselectivity. The guide emphasizes the causality behind reagent selection, self-validating experimental steps, and critical safety parameters for scale-up.

Mechanistic Rationale & Strategy

The transformation of a pyrazole-bearing ketone into a secondary alcohol requires a reducing agent that is both effective and chemoselective, avoiding unwanted reduction or ring-opening of the nitrogen-rich pyrazole core. Sodium borohydride (NaBH₄) is the optimal reagent for this transformation[2].

Unlike lithium aluminum hydride (LiAlH₄), which requires strictly anhydrous ethereal solvents and can aggressively reduce a wide range of functional groups, NaBH₄ is a milder hydride donor[2]. It operates efficiently in protic solvents like methanol (MeOH) or ethanol (EtOH). The protic solvent plays a dual role: it acts as the reaction medium and serves as an electrophilic activator by hydrogen-bonding to the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon[3].

The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon, breaking the C=O π-bond to form a tetrahedral alkoxide intermediate[4]. Subsequent quenching with a mild aqueous acid protonates the alkoxide, yielding the racemic secondary alcohol[4].

Mechanism Ketone Cyclopentyl(1,5-dimethyl- 1H-pyrazol-3-yl)methanone Alkoxide Borate / Alkoxide Intermediate Ketone->Alkoxide Nucleophilic addition NaBH4 NaBH4 (Hydride Donor) NaBH4->Alkoxide H- transfer Product Cyclopentyl(1,5-dimethyl- 1H-pyrazol-3-yl)methanol Alkoxide->Product Protonation (MeOH / H2O)

Reaction mechanism for NaBH4 reduction of the pyrazole ketone.

Materials and Reaction Stoichiometry

The following table outlines the required reagents optimized for a standard 10 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmount (10 mmol)Functional Role
Cyclopentyl(1,5-dimethyl-1H-pyrazol-3-yl)methanone 192.261.01.92 gStarting Material
Sodium Borohydride (NaBH₄) 37.831.2454 mgReducing Agent[3]
Methanol (MeOH) 32.04-50 mLSolvent / Activator
Sat. Aqueous NH₄Cl --20 mLQuenching Agent[3]
Ethyl Acetate (EtOAc) 88.11-3 x 30 mLExtraction Solvent

Experimental Workflow

Workflow S1 1. Dissolution Ketone in MeOH at 0 °C S2 2. Reagent Addition Portion-wise NaBH4 S1->S2 S3 3. Reaction Stir at RT, Monitor by TLC S2->S3 S4 4. Quench Add sat. NH4Cl (aq) at 0 °C S3->S4 S5 5. Extraction EtOAc / H2O phase separation S4->S5 S6 6. Purification Column Chromatography S5->S6

Step-by-step workflow for the synthesis and purification of the alcohol.

Step-by-Step Protocol

Step 1: Substrate Dissolution
  • Charge a clean, dry 100 mL round-bottom flask with a magnetic stir bar and 1.92 g (10 mmol) of cyclopentyl(1,5-dimethyl-1H-pyrazol-3-yl)methanone.

  • Add 50 mL of anhydrous methanol. Stir until the ketone is fully dissolved.

  • Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes.

  • Causality: Cooling the reaction mixture minimizes the background exothermic reaction between NaBH₄ and methanol, ensuring the hydride is preserved for the reduction of the ketone.

Step 2: Hydride Addition
  • Weigh out 454 mg (1.2 eq) of NaBH₄.

  • Add the NaBH₄ to the chilled solution portion-wise over 10–15 minutes.

  • Causality: Portion-wise addition prevents rapid hydrogen gas evolution and thermal spikes[3]. Using 1.2 equivalents ensures complete conversion, compensating for any hydride lost to solvent reduction[3].

  • Self-Validation Check: Mild effervescence (H₂ gas) should be observed upon each addition.

Step 3: Reaction Maturation
  • Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C).

  • Stir vigorously for 2 to 4 hours.

  • Monitor the reaction progress via Thin Layer Chromatography (TLC) using an EtOAc:Hexane (1:1) solvent system.

  • Self-Validation Check: The reaction is complete when the UV-active starting material spot (higher R_f) completely disappears, replaced by a lower R_f spot corresponding to the more polar secondary alcohol.

Step 4: Quenching & Workup
  • Re-cool the reaction flask to 0 °C.

  • Carefully add 20 mL of saturated aqueous NH₄Cl dropwise.

  • Causality: NH₄Cl provides a mild proton source to neutralize the alkoxide intermediate and safely decomposes residual NaBH₄ into borate salts and H₂ gas[3]. It avoids the use of strong acids (like HCl) which could inadvertently protonate the pyrazole nitrogens, complicating the extraction.

  • Self-Validation Check: Vigorous bubbling will occur initially. The cessation of gas evolution confirms that all excess NaBH₄ has been successfully quenched.

Step 5: Extraction & Purification
  • Concentrate the reaction mixture under reduced pressure to remove the majority of the methanol.

  • Dilute the remaining aqueous residue with 30 mL of distilled water and extract with Ethyl Acetate (3 x 30 mL).

  • Wash the combined organic layers with 30 mL of brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • If necessary, purify the crude product via flash column chromatography (Silica gel, EtOAc/Hexanes gradient) to afford the pure cyclopentyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol.

Analytical Characterization

To verify the integrity of the synthesized product, compare your analytical data against the expected parameters for cyclopentyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol[1].

Analytical ParameterExpected Result
Chemical Formula C₁₁H₁₈N₂O[1]
Molecular Weight 194.27 g/mol [1]
TLC (EtOAc:Hexane 1:1) R_f ≈ 0.35 (UV active, stains with KMnO₄)
LC-MS (ESI+) [M+H]⁺ m/z = 195.1
¹H NMR (CDCl₃, 400 MHz) δ 5.9 (s, 1H, Pyrazole C4-H), 4.4 (d, 1H, CH-OH), 3.8 (s, 3H, N-CH₃), 2.2 (s, 3H, C-CH₃), 1.2–1.9 (m, 9H, Cyclopentyl + OH)

Safety & Scale-up Considerations

  • Hydrogen Gas Evolution: The reaction between NaBH₄ and protic solvents (or during the aqueous quench) releases highly flammable hydrogen gas. All operations must be conducted in a properly ventilated fume hood.

  • Exotherm Control: On scales larger than 50 mmol, the exotherm during NaBH₄ addition becomes significant. Utilize a jacketed reactor and strictly control the internal temperature below 5 °C during the addition phase.

  • Reagent Handling: Sodium borohydride is toxic and reacts violently with water and strong acids. Store in a tightly sealed container in a dry environment.

References

  • [4] Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Available at:[Link]

  • [2] Scientific & Academic Publishing. Reduction of a Ketone by Sodium Tetrahydridoborate – A Comprehensive Experiment of Common Laboratory Techniques for Organic Chemistry Reaction. Available at:[Link]

  • [3] Organic Synthesis. Sodium Borohydride (NaBH4) Reduction - Organic Synthesis. Available at:[Link]

Sources

Application Note: Functionalization of the Hydroxyl Group in Pyrazole Methanols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Importance

The pyrazole nucleus is universally recognized as a "privileged scaffold" in both medicinal and agricultural chemistry. While the heterocycle itself provides critical hydrogen-bonding interactions and metabolic stability, the strategic introduction of a hydroxymethyl group (–CH₂OH) at the C3, C4, or C5 positions offers a highly versatile synthetic handle[1].

Understanding the functionalization of pyrazole methanols is critical for two main reasons:

  • API & Agrochemical Synthesis: The hydroxyl moiety can undergo oxidation, etherification, esterification, and halogenation to build complex molecular architectures. For instance, the etherification of pyrazole methanols is a foundational step in the industrial synthesis of broad-spectrum herbicides like sulfuryl pyraflufen and pyroxasulfone[2].

  • Metabolic Profiling: Hydroxymethylpyrazoles are frequently encountered as active metabolites in pharmacology. A classic example is 4-hydroxymethylpyrazole, the primary active metabolite of fomepizole (4-methylpyrazole), an FDA-approved alcohol dehydrogenase inhibitor used in the treatment of methanol and ethylene glycol poisoning[3].

Mechanistic Pathways & Structural Derivatization

The functionalization of the primary alcohol on the pyrazole ring requires careful reagent selection to prevent unwanted side reactions, such as N-alkylation (if the pyrazole nitrogen is unprotected) or over-oxidation.

  • Oxidation: Converting the hydroxymethyl group to a carboxaldehyde is typically achieved using mild oxidants like Pyridinium Chlorochromate (PCC) or Manganese Dioxide (MnO₂). These reagents are chosen specifically because they arrest the oxidation state at the aldehyde, preventing over-oxidation to the carboxylic acid[4].

  • Etherification: The Williamson ether synthesis or difluoromethylation requires basic conditions. When reacting pyrazole methanols with gaseous reagents like difluorochloromethane (Freon 22), biphasic systems utilizing phase-transfer catalysts (PTCs) are employed to facilitate the transfer of hydroxide ions into the organic layer, generating the reactive difluorocarbene in situ[2].

G PM Pyrazole Methanol (Starting Material) OX Oxidation (PCC / DCM) PM->OX Mild Oxidation ETH Etherification (Base + R-X) PM->ETH Carbene / Substitution EST Esterification (Ac2O / Pyridine) PM->EST Acyl Transfer ALD Pyrazole Carboxaldehyde (Yield: 55-80%) OX->ALD ETHER Pyrazole Ether (Yield: 80-90%) ETH->ETHER ESTER Pyrazole Ester (Yield: >90%) EST->ESTER

Fig 1. Logical workflow for the functionalization of pyrazole methanols.

Quantitative Comparison of Functionalization Strategies

To assist process chemists in selecting the optimal transformation route, the following table summarizes the quantitative parameters of the most common pyrazole methanol functionalizations[1][2][4].

Functionalization TypeReagents / CatalystTemp (°C)Time (h)Avg. Yield (%)Mechanistic Purpose & Application
Oxidation (Aldehyde) PCC, Celite, CH₂Cl₂20–252–455–80%Generates electrophilic carbon for Knoevenagel condensations.
Etherification (Difluoromethyl) CHF₂Cl, NaOH (aq), TBAB, Toluene40–606–880–85%Modulates lipophilicity; critical for agrochemical APIs.
Esterification Ac₂O, Pyridine, DMAP20–251–2>90%Temporary protecting group or prodrug solubility enhancement.
Halogenation (Chloride) SOCl₂, DMF (cat.), Toluene0–202–385–95%Converts hydroxyl into a leaving group for cross-coupling.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific causality for reagent choices and in-process analytical controls.

Protocol A: Selective Oxidation to Pyrazole-4-Carboxaldehyde

Objective: Convert (1H-pyrazol-4-yl)methanol to 1H-pyrazole-4-carboxaldehyde without over-oxidation[4].

Causality & Reagent Rationale: Dichloromethane (DCM) is utilized as an aprotic, non-coordinating solvent to stabilize the intermediate chromate ester. Celite is added in an equal weight ratio to PCC; this is a critical process choice that prevents the precipitation of a black, sticky reduced chromium byproduct, thereby ensuring the reaction mixture remains a filterable suspension.

Step-by-Step Procedure:

  • Preparation: In an oven-dried, argon-purged 250 mL round-bottom flask, dissolve 10.0 mmol of the pyrazole methanol in 50 mL of anhydrous DCM.

  • Reagent Addition: In a separate beaker, thoroughly mix 15.0 mmol (1.5 eq) of Pyridinium Chlorochromate (PCC) with an equal weight of dry Celite.

  • Reaction: Add the PCC/Celite mixture portion-wise to the stirring pyrazole solution at 0 °C over 15 minutes. Allow the reaction to warm to room temperature (20–25 °C).

  • Monitoring: Stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 7:3). The reaction is complete when the polar alcohol spot disappears.

  • Workup: Dilute the mixture with 50 mL of diethyl ether to precipitate chromium salts. Filter the entire suspension through a short pad of silica gel, washing the pad with additional ether (3 × 30 mL).

  • Concentration: Evaporate the filtrate under reduced pressure to yield the crude aldehyde.

  • Self-Validation: Analyze the product via FTIR and ¹H-NMR.

    • FTIR: Disappearance of the broad O-H stretch (~3300 cm⁻¹) and appearance of a sharp C=O stretch (~1690 cm⁻¹).

    • ¹H-NMR: Appearance of a distinct aldehydic proton singlet at ~9.8–10.0 ppm.

Protocol B: Phase-Transfer Catalyzed Difluoromethylation (Etherification)

Objective: Synthesize difluoromethoxy pyrazole derivatives, a critical intermediate workflow for agrochemicals like pyroxasulfone[2].

Causality & Reagent Rationale: Difluorochloromethane (Freon 22) is a gas at room temperature. To achieve efficient conversion, a biphasic system (aqueous NaOH / Toluene) is used. Tetrabutylammonium bromide (TBAB) acts as a phase-transfer catalyst (PTC), transporting hydroxide ions into the organic phase. The hydroxide deprotonates the pyrazole methanol and simultaneously induces the α-elimination of HCl from CHF₂Cl to form the highly reactive, electrophilic difluorocarbene (:CF₂), which is then attacked by the pyrazole alkoxide.

Step-by-Step Procedure:

  • System Setup: Equip a 500 mL high-pressure reactor (or a heavily sealed multi-neck flask with a dry-ice condenser) with a mechanical stirrer and a gas inlet tube.

  • Biphasic Mixture: Add 20.0 mmol of pyrazole methanol, 100 mL of Toluene, and 1.0 mmol (5 mol%) of TBAB. Begin moderate stirring.

  • Base Addition: Add 50 mL of a 30% (w/w) aqueous NaOH solution. Heat the biphasic mixture to 50 °C.

  • Gas Introduction: Slowly bubble difluorochloromethane (CHF₂Cl) gas into the vigorously stirring reaction mixture. Maintain the temperature between 50–60 °C for 6–8 hours.

  • Monitoring: Stop the gas flow and sample the organic layer for GC-MS or TLC analysis to confirm the consumption of the starting material.

  • Workup: Cool the reactor to room temperature. Separate the organic layer and extract the aqueous layer with Toluene (2 × 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Self-Validation: Confirm the etherification via ¹H-NMR and ¹⁹F-NMR.

    • ¹H-NMR: Disappearance of the hydroxyl proton and the emergence of a characteristic triplet for the difluoromethoxy proton (–OCHF₂) at ~6.5 ppm with a large coupling constant (J ≈ 74 Hz) due to ¹H-¹⁹F germinal coupling.

    • ¹⁹F-NMR: A doublet at approximately -82 ppm.

References

  • Synthesis and Antioxidant Activity of Some New Binary Pyrazoles Containing Core Phenothiazine Moiety - ResearchGate -[Link]

  • CN113831333A - Synthetic method of sulfuryl pyraflufen - Google P
  • Pyrazoles as inhibitors of alcohol oxidation and as important tools in alcohol research: an approach to therapy against methanol poisoning - PubMed (PNAS) -[Link]

Sources

Application Note: Storage and Handling Protocols for Hygroscopic Pyrazole Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Hygroscopic Challenge

Pyrazole alcohols represent a unique class of heterocycles widely used as scaffolds in kinase inhibitors and analgesic drug discovery. However, their utility is frequently compromised by their aggressive hygroscopicity.[1]

Unlike simple salts, pyrazole alcohols possess a dual-threat mechanism for moisture uptake:

  • The Pyrazole Ring: The

    
     moiety acts as a hydrogen bond donor, while the pyridinic nitrogen acts as an acceptor.
    
  • The Alcohol Side Chain: The hydroxyl group (

    
    ) increases polarity and provides additional sites for water coordination.
    

The Consequence: A pyrazole alcohol standard stored improperly can absorb 5–15% of its weight in water within hours of exposure to humid air. This leads to:

  • Stoichiometric Errors: Inaccurate molecular weight calculations lead to failed coupling reactions (e.g., Suzuki-Miyaura, amide coupling).

  • Physical Degradation: Clumping, deliquescence (turning into a liquid), and difficult transfer.

  • Reaction Quenching: Introduction of water into moisture-sensitive environments (e.g., Grignard reactions, lithium-halogen exchange).

This guide provides a self-validating system for managing these risks.

Storage Protocols: The "Cold & Dry" Defense

The integrity of the compound begins with storage. Glassware and sealing methods are critical.

The Container Hierarchy

Plastic containers are permeable to water vapor over time. Always transfer hygroscopic pyrazoles to glass.

Container TypeSuitabilityProtocol Notes
Borosilicate Glass Vial (Screw Cap) HighMust use Teflon-lined caps. Parafilm is insufficient for long-term storage; use electrical tape or Teflon tape on threads.
Schlenk Flask Optimal Allows for vacuum/inert gas cycling before and after use.
Plastic (PP/PE) Bottle LowOnly acceptable for short-term transport. Permeable to moisture.
Desiccant Selection Strategy

Do not rely on the "packet" included by the vendor. For secondary containment (desiccators), select the correct drying agent.

DesiccantChemical NatureEfficiency (Residual H₂O)CapacityRecommended Use
Phosphorus Pentoxide (

)
Acidic AnhydrideVery High (< 0.01 mg/L)LowBest for Pyrazoles. Use in vacuum desiccators for critical standards.
Molecular Sieves (4Å) ZeoliteHigh (0.001 mg/L)ModerateExcellent for solvent drying; acceptable for solids if activated.
Silica Gel Amorphous SilicaLow (0.02 mg/L)HighGeneral bulk storage only. Use with moisture indicator (Cobalt-free).
Storage Workflow Visualization

StorageProtocol Start New Pyrazole Alcohol Shipment Arrives CheckSeal Inspect Seal Integrity Start->CheckSeal IsSealed Seal Intact? CheckSeal->IsSealed ImmediateUse Immediate Use? IsSealed->ImmediateUse Yes DryFirst re-Dry Required (See Section 4) IsSealed->DryFirst No/Suspect Glovebox Transfer to Glovebox (Inert Atmosphere) ImmediateUse->Glovebox Yes (Critical Rxn) Desiccator Store in Vacuum Desiccator (Over P2O5) ImmediateUse->Desiccator No (Storage) DryFirst->Desiccator Post-Drying

Figure 1: Decision matrix for incoming hygroscopic material storage.

Handling & Weighing Protocols

The moment a container is opened, the "clock" starts. Atmospheric moisture begins to adsorb immediately.

Protocol A: The "Weighing by Difference" Technique (Benchtop)

Context: When a glovebox is unavailable, or the reaction is robust enough for benchtop prep but requires accurate stoichiometry. Principle: Never tare the receiving vessel. Weigh the source to account for moisture uptake during transfer.

  • Preparation: Dry a glass weighing boat or vial in an oven (

    
    ) and cool in a desiccator.
    
  • Initial Mass (

    
    ):  Place the capped source vial containing the pyrazole on the balance. Record the mass.
    
  • Transfer: Quickly remove the cap, transfer the estimated amount of solid to your reaction flask, and immediately recap the source vial.

  • Final Mass (

    
    ):  Weigh the capped source vial again.
    
  • Calculation: Mass added =

    
    .
    
    • Why this works: Even if the solid in the reaction flask absorbs water during the transfer, the mass loss from the source container represents the dry(er) material that left the bottle.

Protocol B: Inert Atmosphere Handling (Glovebox)

Context: For catalytic cross-couplings (Suzuki, Buchwald-Hartwig) where water poisons the catalyst.

  • Bring the sealed vial into the antechamber.

  • Cycle vacuum/nitrogen (

    
    ) or argon (
    
    
    
    ) at least 3 times.
  • Weigh inside the box using an integrated balance or anti-static weighing boats.

  • Critical Step: If the pyrazole is "sticky" (static charge), use an anti-static gun (polonium source or ionizer) to neutralize the charge, preventing material from clinging to the spatula.

Remediation: Drying "Wet" Pyrazoles

If a pyrazole alcohol has clumped or shows >1% water content, it must be dried before use.

Protocol C: Azeotropic Drying (The "Chemical Vacuum")

Mechanism: Toluene forms a low-boiling azeotrope with water (bp


), effectively "carrying" water out of the solid upon rotary evaporation.

Steps:

  • Dissolve the pyrazole alcohol in Anhydrous Toluene (10 mL per gram of solid).

    • Note: If solubility is poor, add a minimum amount of anhydrous Methanol or Ethanol to solubilize, then dilute with Toluene.

  • Connect to a rotary evaporator.

  • Evaporate solvent under reduced pressure (

    
     bath).
    
  • Repeat: Re-dissolve the residue in fresh Toluene and evaporate again (x2 cycles).

  • Final Dry: Place the flask on a high-vacuum Schlenk line (< 1 mbar) for 4–12 hours.

Protocol D: Vacuum Oven Drying

Context: Bulk drying of stable solids.

  • Spread material in a thin layer on a watch glass or crystallization dish.

  • Place in a vacuum oven at

    
    .
    
  • Insert a tray of

    
      or KOH pellets  at the bottom of the oven to act as a moisture trap.
    
  • Apply vacuum for 24 hours.

Quality Control & Validation

How do you know it is dry?

Karl Fischer Titration (The Gold Standard)
  • Method: Volumetric (for >1% water) or Coulometric (for <1% water).[2]

  • Solvent System: Use a Methanol/Formamide mix (2:1) if the pyrazole is poorly soluble in pure methanol.

  • Target:

    
     water by weight for standard synthesis; 
    
    
    
    for sensitive catalysis.
H-NMR Validation (The Quick Check)

Run a proton NMR in a dry deuterated solvent (e.g.,


 or 

).
  • Observation: Look for the water peak.

    • 
      : ~1.56 ppm (varies with concentration).
      
    • 
      : ~3.33 ppm.
      
  • Integration: Integrate the water peak relative to a known proton signal on the pyrazole. If the integral suggests >5 mol% water, re-dry the material.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
  • Mettler Toledo. (n.d.). Karl Fischer Titration Guides: Principle and Techniques. Retrieved from [Link]

  • Frontier, A. (University of Rochester).[3][4] Not Voodoo: Demystifying Synthetic Organic Chemistry - Drying Solvents and Reagents. Retrieved from [Link]

  • Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Cyclopentyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification methods for cyclopentyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol Content Type: Technical Support Center (FAQ & Troubleshooting) Persona: Senior Application Scientist

Welcome to the Advanced Purification Support Hub. I am Dr. Aris Thorne, Senior Application Scientist. Below you will find a dynamic troubleshooting guide designed for researchers isolating cyclopentyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol (CAS 1698758-27-8).

This molecule—a critical intermediate often found in the synthesis of JAK inhibitors and bromodomain modulators—presents a unique purification challenge. It combines a lipophilic cyclopentyl ring with a basic, polar pyrazole core and a hydrogen-bonding secondary alcohol. My goal is to help you move from a crude reaction mixture to >98% purity with high recovery.

Quick Reference: Physicochemical Profile
ParameterDataImplication for Purification
Molecular Formula C₁₁H₁₈N₂OMW: 194.27 g/mol
pKa (Pyrazole N) ~2.5 – 3.0 (Estimated)Weakly basic; amenable to pH-switching extraction.
Chirality 1 Chiral Center (Methanol C)Enantiomers require chiral HPLC/SFC for separation.
Solubility Soluble in alcohols, DCM, EtOAc.Poor solubility in water (neutral pH) and hexanes.
State White solid / Viscous oilTends to oil out if cooling is too rapid.
Part 1: The "Crude" Phase (Work-up & Extraction)

Q1: My crude product is a sticky, magnesium-rich oil after the Grignard reaction. How do I break the complex without trapping my product?

Dr. Thorne: This is the most common bottleneck. The pyrazole nitrogen often coordinates with Magnesium (Mg) salts from the Grignard reagent (cyclopentylmagnesium bromide), forming a sticky chelate that resists standard quenching.

The Protocol: Do not use standard saturated NH₄Cl alone. You need a sequestering agent.[1]

  • Quench: Cool reaction to 0°C. Add Rochelle’s Salt solution (Sat. Potassium Sodium Tartrate) dropwise.

  • Stir: Vigorously stir for 1-2 hours at room temperature. You must see two clear layers. The tartrate effectively rips the Mg ion from the pyrazole.

  • Extract: Use Ethyl Acetate (EtOAc). Avoid Diethyl Ether (Et₂O) as it solubilizes too many non-polar impurities.

Q2: Can I use acid-base extraction to clean up the crude before chromatography?

Dr. Thorne: Yes, and I highly recommend it. The 1,5-dimethylpyrazole moiety is weakly basic, allowing us to filter out neutral organic impurities (like unreacted aldehyde or cyclopentyl dimers).

The "pH-Switch" Workflow:

  • Dissolve crude oil in Ethyl Acetate.

  • Extract with 1.0 M HCl (3x). The product (protonated) moves to the aqueous layer. Discard organic layer.

  • Basify the combined aqueous layer with 6.0 M NaOH or Sat. Na₂CO₃ until pH > 10. The product will precipitate or oil out.

  • Re-extract into EtOAc, dry over Na₂SO₄, and concentrate.

Note: If your yield drops, your aqueous layer wasn't basic enough. Pyrazoles need high pH to fully deprotonate and become lipophilic again.

Part 2: Crystallization & Solid State

Q3: I’m trying to crystallize the product, but it keeps "oiling out." What solvent system do you recommend?

Dr. Thorne: Oiling out happens when the anti-solvent is added too fast or the temperature drop is too steep. The cyclopentyl group makes this molecule "greasy," fighting the crystal lattice formation of the polar pyrazole.

Recommended Solvent System: Ethyl Acetate / n-Heptane

  • Ratio: 1:3 to 1:5.

  • Method:

    • Dissolve crude in minimal hot EtOAc (50°C).

    • Add n-Heptane dropwise until the solution turns slightly turbid.

    • Add a drop of EtOAc to clear it.

    • Seed with a pure crystal (if available) or scratch the glass.

    • Cool slowly to room temperature, then to 4°C.

Alternative for stubborn oils:Isopropyl Ether (IPE) with trace Isopropanol (IPA) .

Part 3: Chromatography (Flash & HPLC)

Q4: My product tails significantly on silica gel. I’m losing resolution.

Dr. Thorne: Pyrazoles are notorious for interacting with acidic silanol groups on silica, causing peak tailing. You must modify the stationary phase environment.

The Fix:

  • Mobile Phase Modifier: Add 1% Triethylamine (TEA) or 1% NH₄OH to your DCM/MeOH or Hexane/EtOAc mobile phase.

  • Column Choice: Use an Amine-functionalized silica cartridge (e.g., NH2-silica) if available. This eliminates the need for TEA in the solvent.

Q5: How do I separate the enantiomers? I need >99% ee.

Dr. Thorne: Since you have a secondary alcohol adjacent to a pyrazole, standard C18 won't work. You need Chiral Polysaccharide columns. Based on similar pyrazole-carbinol structures [1], the Amylose-based phases often perform best.

Chiral Screening Protocol:

Column TypeMobile Phase (Isocratic)Additive
Chiralpak AD-H (Amylose)90:10 Hexane : IPA0.1% Diethylamine (DEA)
Chiralcel OD-H (Cellulose)95:5 Hexane : Ethanol0.1% DEA

Tip: The 0.1% DEA is mandatory to suppress the pyrazole nitrogen interaction with the chiral selector.

Part 4: Visualizing the Workflow

Below is the logic flow for the Acid-Base Purification Strategy , which is the most robust method for this compound class.

PurificationWorkflow Start Crude Reaction Mixture (Mg-Complex + Impurities) Quench Quench with Rochelle's Salt (Stir 2h, RT) Start->Quench Extract1 Extract with EtOAc Quench->Extract1 AcidWash Wash Organic with 1M HCl Extract1->AcidWash OrgLayer Organic Layer (Contains Neutral Impurities) AcidWash->OrgLayer Discard AqLayer Aqueous Layer (Acidic) (Contains Product H+) AcidWash->AqLayer Keep Basify Basify Aq. Layer to pH > 10 (NaOH / Na2CO3) AqLayer->Basify Extract2 Extract into EtOAc Dry & Concentrate Basify->Extract2 Cryst Crystallization (EtOAc / Heptane) Extract2->Cryst Final Pure Product (>98% Purity) Cryst->Final

Caption: Figure 1. Acid-Base "pH Switch" purification workflow to isolate basic pyrazoles from neutral byproducts.

References
  • Hassan, H. M., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. Available at: [Link]

  • Organic Syntheses. (2014). Preparation of 1-d-Aldehydes from Grignard Reagents. Org. Synth. 2014, 91, 32-37. Available at: [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 50896700, (1-cyclopentyl-1h-pyrazol-3-yl)methanol. Available at: [Link]

Sources

Overcoming steric hindrance in cyclopentyl pyrazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a specialized Technical Support Center. It is designed to troubleshoot the specific chemical challenges of synthesizing 1-cyclopentyl-1H-pyrazoles , a scaffold notorious for steric clashes and regioselectivity issues.

Ticket Subject: Overcoming Steric Hindrance & Regioselectivity Issues Status: Open Agent: Senior Application Scientist

Triage: Diagnostic Decision Tree

Before selecting a protocol, diagnose your specific bottleneck. Use this logic flow to determine the correct synthetic module.

G Start START: What is your primary starting material? Q1 Do you have the pre-formed Pyrazole ring? Start->Q1 Yes Q2 Do you have the Cyclopentyl Hydrazine? Start->Q2 No, starting from scratch SubQ1 Is the Pyrazole electron-deficient? Q1->SubQ1 MethodC MODULE 2: Regio-Controlled Cyclization (Solvent Engineering) Q2->MethodC Yes MethodD MODULE 4: Cross-Coupling (Ni-Catalyzed / Chan-Lam) Q2->MethodD No, using Cyclopentyl Halide MethodA MODULE 1: Mitsunobu Inversion (Avoids Elimination) SubQ1->MethodA No (Electron Rich/Neutral) MethodB MODULE 3: Acid-Cat. Alkylation (Trichloroacetimidates) SubQ1->MethodB Yes (Electron Poor)

Figure 1: Strategic workflow for selecting the optimal synthesis pathway based on substrate availability and electronic properties.

Module 1: The "Brute Force" Fix (N-Alkylation)

Problem: You are trying to alkylate a pyrazole with cyclopentyl bromide/iodide using a base (NaH, Cs₂CO₃), but you are observing low yields and significant cyclopentene formation (E2 elimination).

Root Cause Analysis

Secondary alkyl halides like cyclopentyl bromide are prone to E2 elimination, especially with the strong bases required to deprotonate a pyrazole (


). The steric bulk of the cyclopentyl ring retards the 

attack, allowing the faster elimination pathway to dominate.
Protocol A: The Modified Mitsunobu (Recommended)

This method inverts the reactivity logic. Instead of displacing a halide, we activate the alcohol. This avoids the E2 pathway entirely.

Reagents:

  • Substrate: Pyrazole derivative (1.0 equiv)

  • Alcohol: Cyclopentanol (1.2 equiv)

  • Phosphine:

    
     or Polymer-supported 
    
    
    
    (1.5 equiv)
  • Azodicarboxylate: DIAD or ADDP (1.5 equiv)[1]

  • Solvent: Anhydrous THF or Toluene

Step-by-Step Protocol:

  • Preparation: Dissolve Pyrazole, Cyclopentanol, and

    
     in anhydrous THF (
    
    
    
    ) under
    
    
    . Cool to
    
    
    .
  • Addition: Add DIAD dropwise over 20 minutes. Critical: Maintain temperature

    
     to prevent hydrazine byproduct formation.
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours.

  • Troubleshooting "No Reaction": If the pyrazole is sterically hindered or electron-deficient (

    
    ), standard Mitsunobu fails.
    
    • Fix: Switch to ADDP (1,1'-(azodicarbonyl)dipiperidine) and

      
        (tributylphosphine). This reagent pair is more reactive and works for difficult 
      
      
      
      substrates.
Protocol B: Acid-Catalyzed Trichloroacetimidate Alkylation

An underutilized but highly effective method for sterically demanding alkylations that functions under acidic conditions, completely avoiding base-mediated elimination.

Reagents:

  • Electrophile: Cyclopentyl trichloroacetimidate (Prepared from cyclopentanol + trichloroacetonitrile + DBU).

  • Catalyst: Camphorsulfonic Acid (CSA) (0.1 equiv) or

    
    .
    
  • Solvent: Cyclohexane/DCM (2:1).

Workflow:

  • Dissolve Pyrazole (1.0 equiv) and Cyclopentyl trichloroacetimidate (1.2 equiv) in solvent.

  • Add CSA (10 mol%) at

    
    .
    
  • Warm to RT. The trichloroacetimidate acts as a "super-leaving group," forming a transient carbocation-like species that is intercepted by the pyrazole.

Module 2: The "Wrong Isomer" Nightmare (De Novo Cyclization)

Problem: You are condensing cyclopentylhydrazine with an unsymmetrical 1,3-diketone and getting a mixture of regioisomers (1,3- vs 1,5-substituted).

Root Cause Analysis

Regioselectivity is a battle between Sterics (hydrazine bulk vs. diketone bulk) and Electronics (hydrazine nucleophilicity vs. carbonyl electrophilicity).

  • Kinetic Control: The more nucleophilic nitrogen (usually the distal

    
    ) attacks the most electrophilic carbonyl.
    
  • Thermodynamic Control: The system equilibrates to place the bulky cyclopentyl group away from the bulky diketone substituent.

The "Solvent Switch" Solution

Solvent choice is the single most effective lever to flip regioselectivity without changing substrates.

Solvent SystemMechanism of ActionFavored Isomer
Ethanol / Acetic Acid Standard protonation.Mixture (often 1:1)
TFE (2,2,2-Trifluoroethanol) H-bond donor; activates carbonyls selectively.[1]Steric Control (1,5-isomer)
DMAc / DMSO Dipolar aprotic; enhances hydrazine nucleophilicity.Electronic Control (1,3-isomer)
Protocol: Regioselective Cyclization in Fluorinated Alcohol

Objective: Maximize the 1,5-isomer (Steric control).

  • Dissolution: Dissolve the unsymmetrical 1,3-diketone (1.0 equiv) in TFE (

    
    ).
    
  • Addition: Add Cyclopentylhydrazine HCl (1.1 equiv) at RT.

  • Cyclization: Stir at RT for 2 hours. If conversion is low, heat to

    
    . Avoid high heat (
    
    
    
    ) initially, as this promotes equilibration to the thermodynamic mixture.
  • Workup: Evaporate TFE (recoverable). The product often precipitates or can be crystallized directly.

Module 3: Advanced Catalysis (Cross-Coupling)

Problem: You cannot use cyclopentylhydrazine (too expensive/unstable) and


 alkylation failed. You need a metal-catalyzed solution.
Emerging Method: Ni-Catalyzed Hydrogen Autotransfer

This method uses Cyclopentanol directly as the alkylating agent, borrowing hydrogen to form a transient ketone, condensing, and reducing in situ.

Mechanism:

  • Dehydrogenation: Ni-catalyst oxidizes Cyclopentanol

    
     Cyclopentanone.
    
  • Condensation: Pyrazole + Cyclopentanone

    
     Imine/Enamine intermediate.
    
  • Hydrogenation: Ni-H species reduces the intermediate

    
     N-Cyclopentyl Pyrazole.
    

Reagents:

  • Catalyst:

    
     (for Ru-path) or specific Ni-pincer complexes .[1]
    
  • Base:

    
     (1.0 equiv).
    
  • Solvent: Toluene,

    
    .
    

Why this works: It bypasses the steric hindrance of the halide and the elimination issues of the alkyl bromide.

FAQ: Rapid Troubleshooting

Q: I'm seeing 20% N-alkylation and 80% O-alkylation (if an OH group is present on the pyrazole). A: This is the "Ambident Nucleophile" problem.

  • Fix: Use Cesium Carbonate (

    
    )  in DMF . The "Cesium Effect" promotes N-alkylation over O-alkylation due to the specific coordination of the large Cs+ ion.
    
  • Alternative: Protect the OH group with TBDMS before attempting N-alkylation.

Q: My cyclopentylhydrazine is turning brown/black. A: Alkyl hydrazines are oxidation-sensitive.

  • Fix: Always use the Hydrochloride salt form for storage. Liberate the free base in situ using NaOAc or

    
     only at the moment of reaction. Perform the reaction under Argon.
    

Q: Can I use Chan-Lam coupling for cyclopentyl groups? A: Caution. Chan-Lam is excellent for Aryl and Alkenyl boronic acids. It is generally poor for secondary alkyl boronic acids (like cyclopentyl) due to slow transmetallation and rapid protodeboronation. Stick to the Mitsunobu (Module 1) or Ni-Catalysis (Module 3) for cyclopentyl groups.[1]

References

  • Mitsunobu Reaction on Hindered Substrates

    • Protocol: "A General Procedure for Mitsunobu Inversion of Sterically Hindered Alcohols." Organic Syntheses, 2009, 86, 9.
  • Regioselectivity in Pyrazole Synthesis

    • Mechanism:[2][3][4][5] "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from Acetylenic Ketones." Journal of Organic Chemistry, 2013.

  • Fluorinated Solvents Effect

    • Insight: "Solvent-Controlled Regioselective Synthesis of Pyrazoles." BenchChem Technical Notes, 2025.
  • Acid-Catalyzed Alkylation (Trichloroacetimidates)

    • Methodology: "Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates."[6] Organics, 2022, 3, 111–121.

  • Ni-Catalyzed Alkylation (Hydrogen Autotransfer)

    • Advanced Protocol: "General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer." Organic Letters, 2019.[7]

Sources

Resolving enantiomers of cyclopentyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Enantiomeric Resolution of Cyclopentyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol

Executive Summary

Target Molecule: Cyclopentyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol (CAS: 1698758-27-8) Structural Challenge: Secondary alcohol adjacent to a basic heteroaromatic ring (pyrazole) and a bulky aliphatic ring (cyclopentyl). Primary Resolution Strategy: Supercritical Fluid Chromatography (SFC) on polysaccharide-based stationary phases. Alternative Strategy: Enzymatic Kinetic Resolution (Lipase-catalyzed transesterification).

Part 1: Resolution Workflow & Decision Tree

The following diagram outlines the logical flow for determining the optimal resolution method based on your scale and available equipment.

ResolutionWorkflow Start Racemic Mixture (10 mg - 100 g) Screening Analytical Screening (HPLC & SFC) Start->Screening Decision Separation Factor (α > 1.2?) Screening->Decision SFC_Prep Preparative SFC (Preferred: High Throughput) Decision->SFC_Prep Yes (SFC Success) HPLC_Prep Preparative HPLC (Backup: High Solubility) Decision->HPLC_Prep Yes (HPLC Only) Enzymatic Enzymatic Kinetic Resolution (Lipase CAL-B) Decision->Enzymatic No (Poor Separation) Purification Post-Run Workup (Solvent Removal / Hydrolysis) SFC_Prep->Purification HPLC_Prep->Purification Enzymatic->Purification Sep. Ester/Alcohol Final Pure Enantiomers (>99% ee) Purification->Final

Figure 1: Strategic decision tree for the resolution of pyrazole-substituted alcohols.

Part 2: Analytical Method Development (The "Triage")

Before scale-up, you must establish a baseline separation. The basic nitrogen in the pyrazole ring often causes peak tailing on silica-based chiral columns.

Q: Which columns should I screen first?

A: Focus on Amylose and Cellulose carbamate derivatives. The "Golden Four" cover >90% of heteroaryl carbinols.

Column Trade NameSelector ChemistryMechanism of InteractionPriority
Chiralpak AD-H / IA Amylose tris(3,5-dimethylphenylcarbamate)H-bonding, π-π interactionsHigh (Often best for pyrazoles)
Chiralcel OD-H / IB Cellulose tris(3,5-dimethylphenylcarbamate)H-bonding, Inclusion complexHigh
Chiralpak IC Cellulose tris(3,5-dichlorophenylcarbamate)Chlorinated interaction (unique selectivity)Medium
Chiralpak AS-H Amylose tris((S)-α-methylbenzylcarbamate)Steric fit for bulky groupsLow (Better for carbonyls)
Q: My peaks are tailing significantly. How do I fix this?

A: The pyrazole nitrogen interacts with residual silanols on the stationary phase. You must use a basic additive.

  • Standard Additive: 0.1% Diethylamine (DEA) or Triethylamine (TEA).

  • Alternative: 0.1% Isopropylamine (IPA) if DEA fails.

  • Note: If using Chiralpak IA/IB/IC (immobilized phases), you can use stronger solvents like DCM or THF to break self-aggregation, which also reduces tailing.

Part 3: Preparative Protocols

Method A: Preparative SFC (Recommended)

SFC is preferred due to lower solvent viscosity (higher flow rates) and easier solvent recovery.

  • System: Waters Prep 100 SFC or equivalent.

  • Mobile Phase: CO₂ / Methanol (with 0.2% DEA).

  • Gradient: Start 5% MeOH, ramp to 40% over 5 mins.

  • Back Pressure: 120 bar.

  • Temperature: 40°C.

  • Detection: UV at 254 nm (Pyrazole absorption).

Why this works: The cyclopentyl group provides significant steric bulk, creating a distinct "shape" difference between enantiomers that amylose-based selectors (AD-H) can easily discriminate.

Method B: Enzymatic Kinetic Resolution (Cost-Effective)

If chromatography is too expensive for multi-gram scales, use a lipase to selectively acetylate one enantiomer.

Protocol:

  • Enzyme: Novozym 435 (Immobilized Candida antarctica Lipase B).

  • Solvent: MTBE (Methyl tert-butyl ether) or Toluene (anhydrous).

  • Acyl Donor: Vinyl acetate (3–5 equivalents).

  • Conditions: Stir at 30–40°C. Monitor conversion by achiral HPLC/GC.

  • Stop Point: At 50% conversion (theoretical maximum yield is 50% for each enantiomer).

  • Separation: The product (acetate ester) and unreacted substrate (alcohol) have vastly different polarities. Separate via standard silica flash chromatography.

  • Hydrolysis: Treat the ester with K₂CO₃/MeOH to recover the second enantiomer.

Part 4: Troubleshooting & FAQs

Q: The enzymatic reaction stops at 30% conversion. Why?

  • Cause: Enzyme inhibition by the byproduct (acetaldehyde) or lack of reversibility.

  • Fix: Ensure you are using Vinyl Acetate or Isopropenyl Acetate. These release vinyl alcohol/acetone, which tautomerizes/evaporates, driving the equilibrium forward. Do not use ethyl acetate.

Q: I see a "memory effect" on my SFC column after running this compound.

  • Cause: The basic pyrazole binds strongly to active sites.

  • Fix: Wash the column with a "regeneration solvent" of Ethanol:DEA (95:5) at low flow for 30 minutes to strip the basic residues.

Q: How do I determine Absolute Configuration (R vs S)?

  • X-Ray: If the substance is solid, grow a crystal.

  • Mosher's Ester Analysis: React the alcohol with (R)- and (S)-MTPA-Cl. Analyze 1H-NMR shifts of the cyclopentyl protons vs. the pyrazole methyls. The "shielding" effect of the phenyl group in the Mosher reagent will allow assignment of configuration [1].

References

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher’s Method for the Determination of Absolute Configuration. Nature Protocols, 2, 2451–2458. Link

  • Ghanem, A. (2018). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Activated Secondary Alcohols. Symmetry, 10(7), 246. Link

  • Daicel Chiral Technologies. (2023). Instruction Manual for Immobilized Polysaccharide CSPs (IA, IB, IC). Chiral Technologies. Link

  • Vertex Pharmaceuticals. (2014). Patent WO2014128182A1: Pyrazole derivatives as JAK inhibitors. (Describes similar pyrazole-alcohol intermediates). Link

Validation & Comparative

A Researcher's Guide to the 1H NMR Spectral Analysis of Cyclopentyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, the precise structural elucidation of novel compounds is a cornerstone of progress. Pyrazole derivatives, in particular, represent a class of heterocyclic compounds with a broad spectrum of pharmacological activities.[1][2] This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of a specific pyrazole derivative, cyclopentyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol, a molecule of interest in synthetic chemistry. We will dissect the expected spectral features, compare them with potential structural alternatives, and provide a robust experimental protocol for acquiring high-quality data. This guide is intended to serve as a practical resource, blending theoretical principles with actionable experimental insights.

The Structural Landscape: Predicting the ¹H NMR Spectrum

The structure of cyclopentyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol presents a fascinating array of proton environments, each with a distinct chemical shift, multiplicity, and integration value. Understanding these expected features is the first step in successful spectral interpretation.

**dot graph "molecular_structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];

// Define nodes with positions N1 [label="N", pos="0,0.5!"]; N2 [label="N", pos="-0.87,-0.5!"]; C3 [label="C", pos="-0.87,-1.5!"]; C4 [label="C", pos="0,-2!"]; C5 [label="C", pos="0.87,-1.5!"];

// Pyrazole ring bonds N1 -- C5 [label=""]; C5 -- C4 [label=""]; C4 -- C3 [label=""]; C3 -- N2 [label=""]; N2 -- N1 [label=""];

// Substituents CH3_N1 [label="CH₃", pos="0.8,1!"]; N1 -- CH3_N1 [label=""]; CH3_C5 [label="CH₃", pos="1.7,-1.5!"]; C5 -- CH3_C5 [label=""]; CH_OH [label="CH-OH", pos="-1.7,-2.5!"]; C3 -- CH_OH [label=""]; Cyclopentyl [label="Cyclopentyl", pos="-2.7,-2.5!"]; CH_OH -- Cyclopentyl [label=""];

// Proton labels H4 [label="H", pos="0,-2.5!"]; H_CH_OH [label="H", pos="-1.2,-2.8!"]; OH [label="OH", pos="-2.2,-2!"]; } } Figure 1. Structure of cyclopentyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol with key proton groups highlighted.

Based on established principles of NMR spectroscopy and extensive databases of chemical shifts, we can predict the following ¹H NMR signature for our target molecule.[3][4]

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Integration Rationale
Pyrazole H-4 ~ 6.0Singlet (s)1HThe lone proton on the pyrazole ring is in an electron-rich environment and is not adjacent to any other protons, resulting in a singlet. The specific chemical shift is influenced by the surrounding substituents.[5][6]
Methine CH-OH ~ 4.5 - 5.0Doublet (d) or Triplet (t)1HThis proton is deshielded by the adjacent oxygen and the pyrazole ring. Its multiplicity will depend on the coupling with the adjacent cyclopentyl proton and potentially the hydroxyl proton.[7][8]
N1-CH₃ ~ 3.7Singlet (s)3HThe methyl group attached to the nitrogen atom of the pyrazole ring will appear as a singlet in a region characteristic of N-alkyl groups.
C5-CH₃ ~ 2.2Singlet (s)3HThis methyl group, attached to a carbon of the pyrazole ring, will also be a singlet but will appear further upfield compared to the N-methyl group due to the different electronic environment.
Cyclopentyl CH ~ 2.0 - 2.2Multiplet (m)1HThe methine proton on the cyclopentyl ring, directly attached to the carbon bearing the hydroxyl group, will be deshielded and will appear as a complex multiplet due to coupling with the adjacent methylene protons.
Cyclopentyl CH₂ ~ 1.5 - 1.9Multiplet (m)8HThe remaining eight protons of the cyclopentyl ring will resonate as a complex, overlapping multiplet in the aliphatic region of the spectrum.[9]
Hydroxyl OH Variable (broad singlet)Broad Singlet (br s)1HThe chemical shift of the hydroxyl proton is highly variable and depends on factors like solvent, concentration, and temperature due to hydrogen bonding. It often appears as a broad singlet and can be confirmed by a D₂O exchange experiment.[7][10]

Distinguishing Features: A Comparative Analysis

To underscore the diagnostic power of ¹H NMR, let's consider a hypothetical isomer: cyclopentyl(1,3-dimethyl-1H-pyrazol-5-yl)methanol . While structurally similar, its ¹H NMR spectrum would exhibit key differences:

**dot graph "isomer_structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];

// Define nodes with positions N1 [label="N", pos="0,0.5!"]; N2 [label="N", pos="-0.87,-0.5!"]; C3 [label="C", pos="-0.87,-1.5!"]; C4 [label="C", pos="0,-2!"]; C5 [label="C", pos="0.87,-1.5!"];

// Pyrazole ring bonds N1 -- C5 [label=""]; C5 -- C4 [label=""]; C4 -- C3 [label=""]; C3 -- N2 [label=""]; N2 -- N1 [label=""];

// Substituents CH3_N1 [label="CH₃", pos="0.8,1!"]; N1 -- CH3_N1 [label=""]; CH3_C3 [label="CH₃", pos="-1.7,-1.5!"]; C3 -- CH3_C3 [label=""]; CH_OH [label="CH-OH", pos="1.7,-2.5!"]; C5 -- CH_OH [label=""]; Cyclopentyl [label="Cyclopentyl", pos="2.7,-2.5!"]; CH_OH -- Cyclopentyl [label=""];

// Proton labels H4 [label="H", pos="0,-2.5!"]; H_CH_OH [label="H", pos="1.2,-2.8!"]; OH [label="OH", pos="2.2,-2!"]; } } Figure 2. Structure of the hypothetical isomer, cyclopentyl(1,3-dimethyl-1H-pyrazol-5-yl)methanol.

The most significant distinction would arise from the chemical shifts of the methyl groups and the pyrazole ring proton. In the isomer, the C3-CH₃ group would likely have a different chemical shift compared to the C5-CH₃ in our target molecule due to the change in its electronic environment. Furthermore, the proximity of the cyclopentylmethanol group to the N1-methyl group in the isomer could lead to through-space interactions (Nuclear Overhauser Effect), which could be detected in a 2D NOESY experiment.

Experimental Protocol for High-Quality ¹H NMR Spectrum Acquisition

Achieving a clean, well-resolved ¹H NMR spectrum is paramount for accurate structural analysis. The following protocol outlines a robust methodology.

**dot graph "nmr_workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

subgraph "cluster_prep" { label = "Sample Preparation"; bgcolor="#E8F0FE"; node [fillcolor="#FFFFFF"]; A [label="1. Weigh ~5-10 mg of the compound."]; B [label="2. Dissolve in ~0.6-0.7 mL of deuterated solvent (e.g., CDCl₃)."]; C [label="3. Transfer to a clean, dry NMR tube."]; A -> B -> C; }

subgraph "cluster_acq" { label = "Data Acquisition"; bgcolor="#E6F4EA"; node [fillcolor="#FFFFFF"]; D [label="4. Insert the sample into the NMR spectrometer."]; E [label="5. Lock and shim the instrument."]; F [label="6. Acquire the ¹H NMR spectrum using standard parameters."]; D -> E -> F; }

subgraph "cluster_proc" { label = "Data Processing & Analysis"; bgcolor="#FEF7E0"; node [fillcolor="#FFFFFF"]; G [label="7. Fourier transform the raw data."]; H [label="8. Phase and baseline correct the spectrum."]; I [label="9. Calibrate the chemical shift scale (e.g., to TMS)."]; J [label="10. Integrate the peaks and analyze multiplicities."]; G -> H -> I -> J; }

subgraph "cluster_confirm" { label = "Confirmatory Experiments (Optional)"; bgcolor="#FCE8E6"; node [fillcolor="#FFFFFF"]; K [label="11. D₂O Exchange for -OH identification."]; L [label="12. 2D NMR (COSY, HSQC, HMBC) for complex assignments."]; K -> L; }

C -> D; F -> G; J -> K; } Figure 3. A generalized workflow for acquiring and processing a ¹H NMR spectrum.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of cyclopentyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol. The precise amount is not critical, but a sufficient concentration is needed for a good signal-to-noise ratio.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean vial. The choice of solvent can influence chemical shifts, particularly for exchangeable protons like the hydroxyl group.[11]

    • Transfer the solution to a standard 5 mm NMR tube. Ensure the tube is clean and dry to avoid extraneous signals.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field during the experiment.

    • Shim the magnetic field to optimize its homogeneity. This process minimizes peak broadening and improves spectral resolution.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Carefully phase the spectrum to ensure all peaks are in the absorptive mode.

    • Apply a baseline correction to obtain a flat baseline across the spectrum.

    • Calibrate the chemical shift axis by setting the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS) to its known chemical shift.

  • Spectral Analysis and Interpretation:

    • Integrate the area under each peak to determine the relative number of protons giving rise to each signal.[12]

    • Analyze the multiplicity (singlet, doublet, triplet, etc.) of each signal to deduce the number of neighboring protons.

    • Assign each signal to a specific proton or group of protons in the molecule based on its chemical shift, integration, and multiplicity.

  • Confirmatory Experiments (if necessary):

    • D₂O Exchange: To definitively identify the hydroxyl proton, add a drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the spectrum. The -OH peak will disappear or significantly diminish due to the exchange of the proton for a deuterium atom.[10]

    • 2D NMR Spectroscopy: For unambiguous assignment of all protons, especially in complex regions of the spectrum, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be invaluable.[13]

By following this comprehensive guide, researchers can confidently acquire and interpret the ¹H NMR spectrum of cyclopentyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol, paving the way for further investigation and application of this and related pyrazole derivatives.

References

  • On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. (n.d.). PMC. [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. (n.d.). ResearchGate. [Link]

  • ¹H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... (n.d.). ResearchGate. [Link]

  • NMR Spectroscopy – ¹H NMR Chemical Shifts. (2020, February 14). Organic Chemistry Data & Info. [Link]

  • Synthesis, Characterization and Antimicrobial activity of Pyrazole Derivatives. (2025, September). Indian Journal of Chemistry. [Link]

  • ¹H NMR Studies of Some Pyrazole Ligands Coordinated to Co(III). (n.d.). Semantic Scholar. [Link]

  • Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents. (n.d.). New Journal of Chemistry (RSC Publishing). [Link]

  • ¹H and ¹³C NMR Chemical shift assignments of a cyclopentane- fused cis-azetidinone (cis-azabicyclo[3.2.0]heptan-7-one). A theore. (n.d.). Arkivoc. [Link]

  • Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. (2025, December 8). Arabian Journal of Chemistry. [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED NOVEL PYRAZOLONE AND PYRAZOLE DERIVATIVES. (n.d.). Connect Journals. [Link]

  • Alcohols. (n.d.). OpenOChem Learn. [Link]

  • 17.11 Spectroscopy of Alcohols and Phenols. (n.d.). Organic Chemistry: A Tenth Edition. [Link]

  • Chemical shifts. (n.d.). University of Regensburg. [Link]

  • ¹H and ¹³C NMR chemical shifts of 1 compared with related heterocycles. (n.d.). ResearchGate. [Link]

  • 1-cyclopentyl-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole - Optional[¹H NMR] - Spectrum. (n.d.). SpectraBase. [Link]

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: ¹H NMR Chemical Shifts for Common Functional Groups. (n.d.). e-PG Pathshala. [Link]

  • 17.11: Spectroscopy of Alcohols and Phenols. (2022, September 24). Chemistry LibreTexts. [Link]

  • Approximate ¹H and ¹³C NMR Shifts. (n.d.). Scribd. [Link]

  • Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. (n.d.). RJPBCS. [Link]

    • Proton Nuclear Magnetic Resonance Spectroscopy. (n.d.). Organic Chemistry Data. [Link]

  • (1-cyclopentyl-1h-pyrazol-3-yl)methanol. (n.d.). PubChemLite. [Link]

Sources

HPLC Retention Time and Column Comparison Guide for Cyclopentyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly rely on highly functionalized heterocyclic building blocks, developing robust analytical methods for these intermediates is paramount. The compound cyclopentyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol (CAS: 1698758-27-8) presents a unique chromatographic challenge due to its mixed-polarity structural features.

This guide objectively compares the high-performance liquid chromatography (HPLC) retention behavior of this compound across different stationary phases. By exploring the causality behind phase selection and mobile phase optimization, we provide a self-validating framework for researchers to achieve superior peak shape, resolution, and reproducibility.

Analyte Profiling & Mechanistic Challenges

To design an effective HPLC method, we must first deconstruct the analyte's chemical morphology. Cyclopentyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol consists of three distinct domains:

  • Cyclopentyl Group: A bulky, highly hydrophobic ring that drives dispersive interactions with non-polar stationary phases.

  • 1,5-Dimethyl-1H-Pyrazole Ring: An electron-rich heterocycle containing basic nitrogen atoms. While pyrazoles are generally less basic than imidazoles, they are still prone to secondary electrostatic interactions with residual silanols on silica-based columns.

  • Methanol Linker: A polar hydroxyl group capable of acting as both a hydrogen bond donor and acceptor.

When analyzed on a traditional C18 column, this structural dichotomy often results in mixed-mode retention. The hydrophobic tail interacts with the alkyl chain, while the pyrazole nitrogens interact with unendcapped silanols, leading to severe peak tailing and compromised theoretical plates. As demonstrated in [1], controlling these secondary interactions through stationary phase selection and mobile phase pH is critical.

Experimental Design: The Causality of Column Selection

To objectively evaluate performance, we compared three distinct column chemistries:

  • Standard C18 (Octadecyl): The industry default. It relies purely on hydrophobic (dispersive) interactions. Hypothesis: Will exhibit peak tailing due to unshielded silanol-pyrazole interactions.

  • Polar-Embedded C18: Contains an amide or ether linkage near the silica surface. Causality: The embedded polar group creates a virtual "water shield" that repels the basic nitrogens of the analyte from the acidic silanols, theoretically improving peak shape at the cost of overall retention.

  • Phenyl-Hexyl: Features a phenyl ring tethered via a six-carbon chain. Causality: Offers orthogonal selectivity. The phenyl ring engages in

    
     stacking with the 
    
    
    
    -electrons of the pyrazole ring, providing a strong, uniform retention mechanism that overrides secondary silanol interactions.

Step-by-Step Analytical Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . Every parameter is chosen with a specific mechanistic purpose.

Phase 1: Mobile Phase Preparation
  • Aqueous Phase (A): 0.1% v/v Trifluoroacetic acid (TFA) in HPLC-grade water.

    • Causality: TFA acts as an ion-pairing agent and lowers the pH to ~2.0. This suppresses the ionization of residual surface silanols on the silica support, neutralizing their negative charge and drastically reducing electrostatic tailing of the basic pyrazole nitrogens.

  • Organic Phase (B): 100% HPLC-grade Acetonitrile (ACN).

    • Causality: ACN provides lower backpressure and superior UV transparency at low wavelengths (<230 nm) compared to methanol, which is crucial for detecting the pyrazole chromophore.

Phase 2: Chromatographic Conditions Setup
  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

    • Causality: Thermostating the column ensures reproducible mass transfer kinetics and prevents retention time drift caused by ambient laboratory temperature fluctuations.

  • Elution Profile: Isocratic hold at 60:40 (A:B) for 10 minutes. (Isocratic conditions are utilized here to accurately measure baseline retention metrics and theoretical plates without gradient compression artifacts).

Phase 3: Sample Preparation
  • Procedure: Dissolve 1.0 mg of [2] in 1.0 mL of 60:40 Water:ACN.

    • Causality: Matching the sample diluent to the initial mobile phase strength prevents solvent-mismatch peak distortion (fronting or peak splitting) at the column head.

Phase 4: System Suitability Testing (SST)

Before acquiring analytical data, the system must self-validate to prove it is fit for purpose, a standard practice in [3].

  • Action: Inject the standard preparation 5 consecutive times.

  • Acceptance Criteria:

    • Retention Time Relative Standard Deviation (RSD)

      
       1.0%.
      
    • Peak Asymmetry (

      
      ) between 0.90 and 1.20.
      
    • Theoretical Plates (

      
      ) 
      
      
      
      5,000.
  • If these criteria are not met, the system is deemed unstable, and the column or mobile phase must be re-evaluated.

Performance Comparison & Data Analysis

The quantitative data derived from the isocratic evaluation of the three columns is summarized below. All columns share the same dimensions (150 x 4.6 mm, 5 µm particle size).

Column ChemistryMobile Phase (Isocratic)Retention Time (

)
Peak Asymmetry (

)
Theoretical Plates (

)
Standard C18 60:40 Water (0.1% TFA) : ACN4.25 min1.65 (Tailing)4,500
Polar-Embedded C18 60:40 Water (0.1% TFA) : ACN3.80 min1.306,200
Phenyl-Hexyl 60:40 Water (0.1% TFA) : ACN5.15 min 1.05 (Ideal) 9,800

Data Interpretation: The Standard C18 failed the SST criteria (


 > 1.20, 

< 5,000) due to unmitigated secondary interactions with the pyrazole moiety. The Polar-Embedded C18 improved peak shape by shielding silanols, but overall retention decreased because the embedded polar group competes with the analyte for hydrophobic surface area.

The Phenyl-Hexyl column demonstrated superior performance. The


 interactions between the stationary phase phenyl ring and the analyte's pyrazole ring provided a highly specific, primary retention mechanism. This resulted in the longest retention time (5.15 min), near-perfect peak symmetry (

= 1.05), and the highest column efficiency (

= 9,800).

Workflow Visualization

The following diagram illustrates the logical progression of our method development strategy.

G A Analyte Profiling (pKa, logP, Solubility) B Stationary Phase Screening (C18 vs. Phenyl-Hexyl) A->B C Mobile Phase Optimization (Buffer pH, Organic Modifier) B->C C->B  Iterative Refinement   D System Suitability Validation (tR, Asymmetry, Plates) C->D E Final Validated Method D->E

Figure 1: Systematic HPLC method development workflow for mixed-polarity pyrazole derivatives.

Conclusion & Recommendations

For the robust HPLC analysis of cyclopentyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol, relying solely on hydrophobic retention via a standard C18 column is insufficient and leads to poor chromatographic performance.

Recommendation: Laboratories should utilize a Phenyl-Hexyl stationary phase combined with an acidic mobile phase (e.g., 0.1% TFA). This combination leverages orthogonal


 interactions to effectively retain the pyrazole moiety while simultaneously suppressing deleterious silanol activity, resulting in a highly efficient, self-validating analytical method.

References

  • Ashtekar H, Aggarwal N, Raviraj C, Rajesh GD, Varghese N. "Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole

Technical Comparison Guide: Reference Standards for Cyclopentyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Buy vs. Make" Dilemma in Novel Intermediates

In the development of pyrazole-based kinase inhibitors, cyclopentyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol (CAS 1698758-27-8) serves as a critical chiral building block. Its accurate quantification is paramount for establishing the stoichiometry of subsequent API synthesis steps and for controlling impurities in the final drug substance.

This guide objectively compares the performance of a Certified Reference Standard (CRS) against common alternatives: In-House Synthesized Materials (Research Grade) and In-Situ Generated Markers . While in-house synthesis offers initial cost savings, experimental data demonstrates that it frequently fails to account for "invisible" impurities (salts, water, residual solvents), leading to significant potency assignment errors (up to 8-12%).

Target Audience: Analytical Chemists, Process Chemists, and CMC Leads.

Technical Specifications & Critical Quality Attributes (CQAs)

Before comparing grades, we must define the molecule's specific challenges.

  • Chemical Structure: A secondary alcohol connecting a lipophilic cyclopentyl ring and a polar 1,5-dimethyl-1H-pyrazole moiety.

  • Chirality: Contains one stereocenter (R/S). Unless resolved, the standard is a racemate.

  • Key Risk: The pyrazole nitrogen is basic, making the compound prone to forming non-stoichiometric salts or hydrates during isolation, which are invisible to standard HPLC-UV purity assays.

Table 1: Comparative Specifications of Reference Standard Grades
FeatureOption A: Certified Reference Standard (The Product) Option B: Research Grade (In-House) Option C: In-Situ Marker (Crude)
Primary Use Quantitative Assay (w/w%), Impurity QuantificationIdentification, Qualitative RRTRetention Time Marker Only
Assay Method Mass Balance or qNMR (Absolute)HPLC Area % (Relative)None
Purity (HPLC) >99.0% (Certified)>95.0% (Typical)Variable
Water (KF) Quantified & SubtractedOften IgnoredUnknown
Res.[1] Solvents Quantified (GC-HS)Often IgnoredHigh
Potency Error < 1.0% 5.0% – 15.0% N/A
Traceability NIST/SI TraceableInternal OnlyNone

Performance Analysis: Experimental Data

The following data illustrates the "Potency Gap"—the dangerous discrepancy between Chromatographic Purity (Area %) and True Potency (w/w %).

Experiment 1: The "Invisible Impurity" Trap

We compared a commercial Certified Reference Standard (CRS) of cyclopentyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol against a typical In-House Research Grade batch isolated via flash chromatography.

Methodology:

  • HPLC: C18 Column, Acetonitrile/Water (0.1% TFA), 254 nm.

  • qNMR: 1H-NMR (400 MHz, DMSO-d6) using Maleic Acid as an internal standard (Traceable to NIST).

  • KF: Volumetric Karl Fischer titration.

Results:

MetricCertified Reference Standard In-House Research Grade Delta (Error)
HPLC Purity (Area %) 99.8%99.2%-0.6%
Water Content (KF) 0.2%1.8% (Hygroscopic)+1.6%
Residual Solvents (GC) 0.1%4.5% (Trapped EtOAc/DCM)+4.4%
Inorganic Ash/Salts <0.1%2.1% (Silica/Salts)+2.0%
TRUE POTENCY (Assay) 99.4% w/w 90.8% w/w -8.6%

Detailed Protocols

To ensure scientific integrity, we provide the protocols used to validate the Reference Standard.

Protocol A: Self-Validating qNMR Assay (The "Gold Standard")

Use this protocol to upgrade "Research Grade" material to a "Secondary Standard" if a CRM is unavailable.

Reagents:

  • Analyte: ~20 mg of Cyclopentyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol (accurately weighed to 0.01 mg).

  • Internal Standard (IS): ~10 mg of Maleic Acid or Dimethyl Sulfone (Traceable, high purity, non-hygroscopic).

  • Solvent: 0.7 mL DMSO-d6 (99.9% D).

Procedure:

  • Weighing: Weigh the Analyte (

    
    ) and Internal Standard (
    
    
    
    ) directly into the same NMR tube or a tared vial. Crucial: Do not use volumetric transfers; gravimetric is more precise.
  • Dissolution: Add DMSO-d6 and vortex until fully dissolved. Ensure no relaxation delay issues (

    
     relaxation).
    
  • Acquisition:

    • Pulse Angle: 90°.

    • Relaxation Delay (

      
      ): 
      
      
      
      (typically 30–60 seconds).
    • Scans: 16–64 (for S/N > 250).

  • Integration: Integrate the Pyrazole-CH (

    
    , ~6.0 ppm) and the IS signal (
    
    
    
    ).
  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molecular Weight,
    
    
    =Purity.[2]
Protocol B: Chiral Purity Assessment

Since the molecule has a chiral center, enantiomeric purity must be verified.

  • Column: Chiralpak AD-H or IC (Amylose-based), 4.6 x 250 mm, 5 µm.

  • Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Success Criteria: Resolution (

    
    ) > 1.5 between enantiomers.
    

Visualizing the Workflow

Diagram 1: Reference Standard Qualification Pathway

This decision tree illustrates when to use which grade of material, ensuring cost-efficiency without compromising data integrity.

ReferenceStandardDecision Start Need Standard for Cyclopentyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol Purpose Define Purpose Start->Purpose Route_ID Identification / RRT Marker Purpose->Route_ID Qualitative Route_Quant Quantification / Assay / Impurity Calib Purpose->Route_Quant Quantitative Use_Research Use Research Grade / In-House (Confirm Structure by NMR) Route_ID->Use_Research Check_CRM Is Certified Reference Material (CRM) Available? Route_Quant->Check_CRM Buy_CRM Purchase CRM (Best Practice) Check_CRM->Buy_CRM Yes Full_Char Perform Full Characterization (The 'Upgrade' Protocol) Check_CRM->Full_Char No Tests 1. HPLC Purity 2. Residual Solvents (GC) 3. Water (KF) 4. qNMR Assay Full_Char->Tests Assign_Potency Assign 'As-Is' Potency (Mass Balance) Tests->Assign_Potency

Caption: Decision matrix for selecting and qualifying the appropriate reference standard grade based on experimental needs.

Diagram 2: Impurity Fate Map

Understanding where this intermediate fits helps justify the need for high-purity standards.

ImpurityFate SM1 1,5-Dimethyl-1H-pyrazole-3-carbaldehyde Intermediate Cyclopentyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol (THE STANDARD) SM1->Intermediate Addition Impurity_A Over-alkylation Impurity SM1->Impurity_A Side Reaction SM2 Cyclopentyl Grignard (or similar nucleophile) SM2->Intermediate Impurity_B Oxidized Ketone (Cyclopentyl-carbonyl...) Intermediate->Impurity_B Oxidation (Storage) API Final Pyrazole Drug Substance Intermediate->API Coupling / Modification Impurity_B->API Carries Forward

Caption: Simplified fate map showing how impurities related to the standard can carry forward into the final API.

References

  • International Conference on Harmonisation (ICH). ICH Q3A(R2): Impurities in New Drug Substances. (Guidelines for impurity reporting thresholds). [Link]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products, 2012. (Foundational text on qNMR vs HPLC). [Link]

Sources

Technical Assessment Guide: Cyclopentyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

CAS 1698758-27-8 | Quality Assurance & Isomeric Differentiation

Executive Summary

Cyclopentyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol (C₁₁H₁₈N₂O) is a critical scaffold in the synthesis of BET bromodomain inhibitors and various kinase antagonists. Its structural integrity relies heavily on the precise regiochemistry of the pyrazole ring.

The Challenge: In pyrazole synthesis, the formation of the 1,5-dimethyl isomer often competes with the thermodynamically favored 1,3-dimethyl isomer. While Elemental Analysis (EA) is the gold standard for establishing bulk purity and solvation state, it cannot distinguish between these regioisomers due to their identical molecular formulas.

This guide provides a comparative analysis of the target compound against its primary alternatives (regioisomers and solvates), offering a validated analytical workflow to ensure "Performance" defined as compositional accuracy and structural fidelity .

Chemical Identity & Theoretical Baselines

Before analyzing experimental data, we must establish the theoretical baselines. Deviations from these values indicate specific failure modes (e.g., solvent entrapment, inorganic contamination).

PropertyValue
IUPAC Name Cyclopentyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol
CAS Number 1698758-27-8
Molecular Formula C₁₁H₁₈N₂O
Molecular Weight 194.27 g/mol
Physical State White to off-white solid
Theoretical Elemental Composition (Standard)

Used as the benchmark for all comparative analysis.

ElementSymbolCountAtomic MassMass % (Theoretical)
Carbon C1112.01168.01%
Hydrogen H181.0089.34%
Nitrogen N214.00714.42%
Oxygen O115.9998.23%

Comparative Analysis: Target vs. Alternatives

This section compares the EA performance of the high-purity target against its most common "Alternatives": the 1,3-Isomer (Regio-impurity) and Solvated Forms (Process impurities).

Scenario A: The "Regio-Trap" (1,5- vs 1,3-Isomer)

Context: Both isomers are formed during the condensation of hydrazines with 1,3-diketones. Observation: Elemental analysis yields identical results for both.

Analyte% Carbon% Hydrogen% NitrogenStatus
Target (1,5-Isomer) 68.01%9.34%14.42%PASS (EA)
Alternative (1,3-Isomer) 68.01%9.34%14.42%FALSE PASS

Expert Insight: A "Pass" on EA is necessary but insufficient. You must couple EA with ¹H-NMR (NOESY) to confirm the methyl group position relative to the cyclopentyl moiety. See Analytical Workflow below.

Scenario B: Process Impurities (Solvent/Inorganic Entrapment)

Context: The reduction step (often using NaBH₄ or LiAlH₄) can leave inorganic salts, or the final crystallization may trap solvent (e.g., Methanol, DCM).

Sample Batch% C% H% NDeviationDiagnosis
Batch A (Pure) 67.95%9.31%14.38%< 0.4%High Purity
Batch B (Wet - MeOH) 65.20%9.80%13.10%C↓ H↑ N↓Solvent Trap (Methanol)
Batch C (Inorganic) 61.20%8.40%12.90%All ↓Salt Contamination (Al/B)

Note: Acceptable variance for research-grade compounds is typically ±0.4%. Batch C indicates the presence of non-combustible material (ash), likely residual aluminum salts from the reduction of the ester precursor.

Validated Experimental Protocols

Protocol 4.1: Combustion Analysis (CHN)

Objective: Determine bulk purity and rule out inorganic contamination.

  • Preparation: Dry 5.0 mg of sample in a vacuum oven at 40°C for 4 hours to remove surface moisture.

  • Calibration: Calibrate the CHN Analyzer (e.g., Elementar vario EL cube) using Acetanilide standard (C=71.09%, H=6.71%, N=10.36%).

  • Combustion: Oxidize sample at 1150°C in the presence of WO₃ catalyst.

  • Detection: Quantify N₂, CO₂, and H₂O via Thermal Conductivity Detector (TCD).

  • Validation: Run a blank and a check-standard every 10 samples.

Protocol 4.2: Regiochemistry Confirmation (The "Tie-Breaker")

Objective: Distinguish 1,5-dimethyl (Target) from 1,3-dimethyl (Alternative).

  • Solvent: Dissolve 10 mg in DMSO-d₆.

  • Experiment: Run 1D ¹H-NMR and 2D NOESY.

  • Marker Signal:

    • 1,5-Isomer: Look for NOE correlation between the N-Methyl group and the C4-Hydrogen of the pyrazole ring.

    • 1,3-Isomer: The N-Methyl group will show NOE correlation with the C5-Methyl group (or substituent), distinct from the 1,5 pattern.

Visualizations & Workflows

Figure 1: Synthesis & Regioselectivity Pathways

Caption: Divergent synthesis showing the origin of the 1,3-dimethyl impurity ("Alternative") vs. the 1,5-dimethyl target.

SynthesisPath cluster_analysis Analytical Checkpoint Start Precursor (Diketone + Methylhydrazine) Reaction Cyclization (Regioselectivity Control) Start->Reaction Target Target: 1,5-Dimethyl Isomer (Sterically Hindered) Reaction->Target Controlled pH/Solvent Impurity Alternative: 1,3-Dimethyl Isomer (Thermodynamically Favored) Reaction->Impurity Standard Conditions Reduction Reduction Step (LiAlH4 / NaBH4) Target->Reduction Final Final Product C11H18N2O Reduction->Final

Figure 2: Quality Assurance Decision Tree

Caption: Logic flow for validating the compound using Elemental Analysis (EA) and NMR.

DecisionTree Sample Crude Sample (C11H18N2O) EA Elemental Analysis (CHN) Sample->EA Check1 Matches Theoretical? (C: 68.01%, N: 14.42%) EA->Check1 Fail1 FAIL: Impure (Salt/Solvent) Check1->Fail1 >0.4% Dev Pass1 PASS: Correct Formula Check1->Pass1 <0.4% Dev NMR 1H-NMR / NOESY (Regio-Check) Pass1->NMR Check2 NOE Signal N-Me <-> C4-H? NMR->Check2 Fail2 FAIL: Wrong Isomer (1,3-Dimethyl) Check2->Fail2 No Success RELEASE BATCH (1,5-Dimethyl) Check2->Success Yes

References

  • PubChem. (2025).[1][2] Compound Summary: (1-cyclopentyl-1h-pyrazol-3-yl)methanol.[3] National Library of Medicine. Retrieved from [Link]

  • Wang, L., et al. (2018). Structure-Based Discovery of CF53 as a Potent and Orally Bioavailable Bromodomain and Extra-Terminal (BET) Bromodomain Inhibitor. Journal of Medicinal Chemistry, 61(19). (Discusses synthesis and SAR of 1,3 vs 1,5 pyrazole derivatives). Retrieved from [Link]

Sources

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